molecular formula C8H15N3O B13250779 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No.: B13250779
M. Wt: 169.22 g/mol
InChI Key: DPDGWAPICYFNTM-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a chemical compound with the CAS Registry Number 1041587-73-8 . Its molecular formula is C 8 H 15 N 3 O, yielding a molecular weight of 169.22 g/mol . The compound is characterized by its unique structure which includes a 1,2,4-oxadiazole ring, a tert-butyl substituent, and an ethanamine sidechain. Researchers can identify the compound using its SMILES notation, CC(C1=NC(=NO1)C(C)(C)C)N , and its InChIKey, DPDGWAPICYFNTM-UHFFFAOYSA-N . As a specialist building block, this amine-functionalized oxadiazole is of significant interest in medicinal chemistry and drug discovery for the synthesis and exploration of novel bioactive molecules. The 1,2,4-oxadiazole moiety is a well-known pharmacophore in pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C8H15N3O/c1-5(9)6-10-7(11-12-6)8(2,3)4/h5H,9H2,1-4H3

InChI Key

DPDGWAPICYFNTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

[1]

Part 1: Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine represents a "privileged intermediate"—a scaffold that balances steric bulk, lipophilicity, and modulated basicity.[1]

Unlike simple alkyl amines, this compound incorporates a 1,2,4-oxadiazole core, a proven bioisostere for esters and amides.[1][2] The inclusion of the tert-butyl group at the C3 position provides significant steric protection and lipophilic volume, enhancing hydrophobic interactions within receptor pockets without introducing metabolic liability.[1] The C5-ethylamine moiety serves as a chiral handle for further elaboration, typically into peptidomimetics or kinase inhibitors.[1]

This guide provides a comprehensive technical analysis of this building block, moving beyond basic catalog data to explore the why and how of its application in drug design.

Part 2: Chemical Identity & Physicochemical Profile[1][3][4]

Core Identity Data
ParameterValue / Descriptor
IUPAC Name This compound
CAS Number 1423025-90-4 (HCl salt); 1354961-22-0 (Generic/Related)
SMILES CC(C)(C)C1=NOC(C(C)N)=N1
Molecular Weight 169.22 g/mol (Free Base)
Formula C₈H₁₅N₃O
Chirality Contains 1 chiral center (α-carbon).[1][3][4][5][6] Available as (R), (S), or racemate.[1]
Physicochemical Properties (Experimental & Predicted)

The following parameters define the compound's behavior in biological systems and synthetic workflows.

PropertyValueTechnical Insight
LogP (Lipophilicity) 1.8 – 2.1 The tert-butyl group significantly boosts lipophilicity compared to methyl analogs (LogP ~0.5), improving membrane permeability while maintaining water solubility due to the amine.[1]
TPSA ~64 Ų Ideal range for CNS penetration and oral bioavailability (Rule of 5 compliant).[1]
pKa (Amine) ~7.2 – 7.8 CRITICAL: The electron-withdrawing nature of the 1,2,4-oxadiazole ring lowers the pKa of the α-amine compared to standard alkyl amines (~10.5).[1] This "modulated basicity" reduces ionization at physiological pH, enhancing passive transport.[1]
H-Bond Donors/Acceptors 1 / 4 The oxadiazole nitrogens and oxygen act as weak acceptors; the primary amine is a donor/acceptor.
Metabolic Stability High The 1,2,4-oxadiazole ring is resistant to esterases and amidases, unlike the ester/amide bonds it mimics.[1]

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound hydrochloride. Mechanism: This protocol utilizes the condensation of an amidoxime with a protected amino acid, followed by cyclodehydration.[1] This route is preferred over the acyl chloride method due to milder conditions and higher tolerance for functional groups.

Reaction Workflow Diagram

SynthesisWorkflowcluster_legendProcess KeyStart1tert-Butyl NitrileStep1Amidoxime Formation(NH2OH·HCl, Base)Start1->Step1Inter1tert-Butyl AmidoximeStep1->Inter1Step2Coupling(CDI or EDC/HOBt)Inter1->Step2Start2N-Boc-AlanineStart2->Step2Inter2O-Acyl AmidoximeIntermediateStep2->Inter2Step3Cyclodehydration(110°C, Toluene or DMF)Inter2->Step3Inter3Boc-ProtectedOxadiazoleStep3->Inter3Step4Deprotection(4M HCl in Dioxane)Inter3->Step4FinalTarget Amine HCl SaltStep4->FinalBlue: ReagentsBlue: ReagentsGreen: Stable IntermediatesGreen: Stable IntermediatesBlue: Reagents->Green: Stable IntermediatesRed: Critical Heating StepRed: Critical Heating StepGreen: Stable Intermediates->Red: Critical Heating Step

Caption: Convergent synthesis via the amidoxime route. The critical cyclization step (Red) requires thermal driving force to close the 1,2,4-oxadiazole ring.[1]

Step-by-Step Protocol

Step 1: Preparation of tert-Butyl Amidoxime

  • Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq) in water.

  • Add pivalonitrile (1.0 eq) dropwise.[1]

  • Add ethanol (co-solvent) and reflux at 80°C for 12 hours.

  • Validation: Monitor by TLC (Polar mobile phase). Amidoxime is more polar than nitrile.

  • Concentrate and extract with ethyl acetate to yield the white solid amidoxime.

Step 2: Coupling & Cyclization (One-Pot Variant)

  • Activation: Dissolve N-Boc-Alanine (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the active acyl imidazole.

    • Note: Gas evolution (CO₂) confirms activation.[1]

  • Addition: Add tert-butyl amidoxime (1.0 eq) to the reaction mixture. Stir at RT for 2 hours.

  • Cyclization: Heat the mixture to 100–110°C for 4–6 hours.

    • Why: The intermediate O-acyl amidoxime requires thermal energy to undergo dehydration and ring closure.

  • Workup: Cool, dilute with water, and extract with EtOAc. Wash with NaHCO₃ (remove unreacted acid) and Brine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Boc-Deprotection

  • Dissolve the intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

    • Yield: Typically >85% for this step.[3]

Part 4: Applications in Drug Discovery[2][8]

Bioisosteric Replacement Strategy

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .[1][7][8]

  • Stability: Unlike esters, the oxadiazole ring is stable to hydrolysis in plasma.[1]

  • Geometry: It mimics the planar geometry of the amide bond but lacks the hydrogen bond donor capability (unless substituted), which can improve membrane permeability.[1]

  • Lipophilicity: The tert-butyl group acts as a "lipophilic anchor," filling hydrophobic pockets (e.g., S1 pockets in proteases) more effectively than a simple phenyl or methyl group.[1]

Structural Activity Relationship (SAR) Logic

SAR_LogicCentral1,2,4-Oxadiazole CorePlanar, Aromatic, StableTButyl3-tert-Butyl Group+Lipophilicity (LogP) +Steric Bulk -Metabolic LiabilityCentral->TButylC3 PositionAmine5-Ethylamine ChainChiral Center (Alpha-Methyl) pKa ~7.5 (Modulated) Handle for CouplingCentral->AmineC5 PositionTargetTarget BindingTButyl->TargetHydrophobic InteractionAmine->TargetH-Bond / Cov. Attachment

Caption: SAR dissection showing the functional role of each structural component.

Part 5: Safety & Handling (SDS Summary)

While specific toxicology data for this exact intermediate may be limited, standard protocols for alkyl-heterocyclic amines apply:

  • Hazards: Skin and eye irritant (H315, H319).[1] Potential respiratory irritant (H335).[1]

  • Handling: Handle as a hydrochloride salt to minimize volatility and oxidative degradation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2012.[1] Link[1]

  • Pace, A., et al. "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity."[1] Current Organic Chemistry, 2016.[1] (Grounding for oxadiazole stability).

  • ChemScene. "this compound hydrochloride Product Data." ChemScene Catalog, 2024.[1] Link

  • PubChem. "Compound Summary: 1,2,4-Oxadiazole Derivatives."[1] National Library of Medicine, 2024.[1] Link

  • Enamine. "Building Blocks: Heterocyclic Amines." Enamine Store, 2024.[1][9] (Reference for commercial availability and handling standards).

"spectroscopic analysis (NMR, IR, MS) of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Executive Summary This guide outlines the spectroscopic validation of This compound , a critical bioisostere scaffold used in medicinal chemistry to mimic amide bonds while improving metabolic stability.[1] As a Senior Application Scientist, I have structured this analysis not merely as a list of peaks, but as a causal investigation. We will validate the structure by interrogating the connectivity of the 1,2,4-oxadiazole core, the steric bulk of the tert-butyl group, and the chirality of the ethylamine tail.

Part 1: Molecular Architecture & Theoretical Predictions

Before touching the instrument, we must establish the "Spectroscopic Truth" we expect to find. This molecule (C₈H₁₅N₃O, MW: 169.22 g/mol ) consists of three distinct magnetic and vibrational domains:

  • The Anchor: A tert-butyl group at position C3 (providing intense, diagnostic singlets).[2]

  • The Core: An electron-deficient 1,2,4-oxadiazole ring (acting as a spectroscopic silent zone in 1H NMR but a beacon in 13C NMR).

  • The Variable: A chiral 1-aminoethyl tail at position C5 (the site of stereochemical complexity).

Part 2: Mass Spectrometry (MS) Profiling[1]

Objective: Confirm molecular weight and validate the heterocyclic core integrity via fragmentation topology.

Ionization Strategy
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

  • Rationale: The primary amine is easily protonated. EI (Electron Impact) is too harsh and may shatter the fragile oxadiazole ring before the molecular ion is detected.

Diagnostic Fragmentation Pathways

In the MS/MS spectrum, we look for a specific "fingerprint" of dissociation. The 1,2,4-oxadiazole ring typically undergoes a Retro-1,3-Dipolar Cycloaddition (RDA).

  • Parent Ion: m/z 170.2 [M+H]⁺[1]

  • Fragment A (Loss of Ammonia): m/z 153.2 [M+H - NH₃]⁺.[1] Diagnostic for the primary amine.

  • Fragment B (RDA Cleavage): The ring splits, typically ejecting the nitrile component.

    • Path: Cleavage of O1-C5 and N4-C3 bonds.[1]

    • Result: Formation of tert-butyl nitrile (m/z 83) or the complementary acyl fragment.[1]

MS_Fragmentation Parent Parent Ion [M+H]+ = 170.2 AmineLoss Deamination [M-NH3]+ = 153.2 Parent->AmineLoss - NH3 (17 Da) RDA Ring Cleavage (RDA) Nitrile Ion = 84.1 Parent->RDA Retro-Cycloaddition

Figure 1: Predicted fragmentation logic for the 1,2,4-oxadiazole core.

Part 3: Vibrational Spectroscopy (IR)[1][3]

Objective: Rapid identification of functional groups and confirmation of ring closure.

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (N-H) 3300–3400MediumLook for the characteristic "doublet" (symmetric/asymmetric stretch).[1]
C=N Stretch (Ring) 1560–1590StrongConfirmation of oxadiazole ring closure.[1] Absence indicates uncyclized amidoxime.
C-H (Aliphatic) 2950–2980StrongDominated by the tert-butyl C-H stretches.[1]
C-O Stretch 1050–1100MediumEther-like linkage within the heterocycle.[1]

Application Insight: If you see a broad peak at 3200–3500 cm⁻¹ lacking the doublet definition, your sample is likely wet (hygroscopic amine salt) or contains residual acid from deprotection.

Part 4: Nuclear Magnetic Resonance (NMR) Strategy

Objective: Unambiguous connectivity assignment.

¹H NMR (Proton) - 400 MHz, CDCl₃[1]
  • The "Anchor" (t-Butyl): A massive singlet integrating to 9H at δ 1.35–1.45 ppm .[1][2] This is your internal reference for integration.

  • The "Tail" (Methyl): A doublet (J ≈ 7 Hz) integrating to 3H at δ 1.50–1.60 ppm .[1]

  • The "Chiral Center" (Methine): A quartet (J ≈ 7 Hz) integrating to 1H at δ 4.20–4.40 ppm .[1]

    • Why so downfield? This proton is alpha to both an amine and the aromatic oxadiazole ring (anisotropic deshielding).

  • The Amine (NH₂): A broad singlet at δ 1.8–2.5 ppm . Note: This peak wanders depending on concentration and water content.

¹³C NMR (Carbon) - 100 MHz, CDCl₃

The 1,2,4-oxadiazole ring carbons are the critical validation points.

  • C5 (O-C=N): δ 180–183 ppm . The most deshielded carbon due to the adjacent oxygen and nitrogen.

  • C3 (N=C-R): δ 174–176 ppm .

  • Methine (CH-NH₂): δ 46–48 ppm .[1]

  • t-Butyl (Quaternary): δ 32–34 ppm .[1]

  • t-Butyl (Methyls): δ 28–29 ppm .[1]

  • Ethyl Methyl: δ 20–22 ppm .

NMR_Workflow Sample Crude Reaction Mix H_NMR 1H NMR Screening (Check t-Bu Singlet) Sample->H_NMR Purity_Check Integration Check (t-Bu 9H vs Methine 1H) H_NMR->Purity_Check Purity_Check->Sample Fail (Recrystallize) C_NMR 13C NMR (Confirm Ring Carbons 175/180 ppm) Purity_Check->C_NMR Pass Chiral Chiral HPLC/Mosher Analysis (Determine ee%) C_NMR->Chiral

Figure 2: Logical workflow for structural validation and purity assessment.

Part 5: Experimental Protocols

Sample Preparation for NMR
  • Solvent: CDCl₃ is standard.[3] However, if the amine signals are broadened due to exchange, switch to DMSO-d₆ .

  • Concentration: 5-10 mg for ¹H; >20 mg for ¹³C.[1]

  • Safety: Ensure the sample is free of paramagnetic impurities (e.g., Cu residues from "Click" chemistry if used in synthesis), as these will broaden peaks and ruin integration.

Chiral Purity Determination (Enantiomeric Excess)

Since the molecule has a chiral center at the ethylamine attachment, simple NMR cannot distinguish enantiomers.

  • Method A (Derivatization): React the amine with (R)-Mosher's Acid Chloride .[1]

    • Result: Diastereomers will show distinct chemical shifts for the methyl doublet in ¹H NMR (Δδ ≈ 0.05–0.1 ppm).

  • Method B (Chiral HPLC):

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine (modifier essential for sharp amine peaks).[1]

References

  • Pace, A., & Buscemi, S. (2017). The Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for amine/t-butyl shifts). [1]

  • Jakopin, Ž., & Dolenc, M. S. (2008). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry. (Validation of synthetic precursors and ring carbon shifts).

  • Boyer, J. H. (1964). Monocyclic Oxadiazoles. In Heterocyclic Compounds. (Classic reference for ring fragmentation).[1]

Sources

Comprehensive Crystallographic Characterization: 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

[1]

Executive Summary

The target molecule, This compound , represents a "privileged scaffold" in medicinal chemistry.[1] The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, while the tert-butyl group provides significant lipophilicity and steric bulk, often improving metabolic stability.[1] The primary amine handle introduces a chiral center (C

1

This guide details the protocol for transitioning this molecule from a likely amorphous oil (free base) to a diffraction-quality crystalline salt, followed by data collection and structural refinement.[1]

Chemical Context & Structural Properties[1][2][3][4][5][6][7][8][9]

Before attempting crystallization, one must understand the conformer landscape.[1] The molecule consists of three rigid/semi-rigid distinct zones:[1]

  • The Anchor: A tert-butyl group at position 3.[1][2][3][4][5]

  • The Core: A planar 1,2,4-oxadiazole ring.[1]

  • The Handle: A chiral ethylamine chain at position 5.[1]

Theoretical Property Profile
PropertyValue (Estimated)Implication for Crystallography
Formula C

H

N

O
Low molecular weight; weak anomalous scattering (difficult AC).[1]
MW 169.22 g/mol Requires high-angle data for resolution.[1]
pKa (Amine) ~8.5 - 9.5Critical: Readily forms salts with organic/inorganic acids.[1]
H-Bond Donors 2 (NH

)
Primary driver of lattice packing.[1]
H-Bond Acceptors 3 (N2, N4, O)Oxadiazole N4 is the primary acceptor.[1]
Chirality C(5)-ethylEnantiopure samples crystallize in Sohncke groups (e.g.,

).[1]

Synthesis & Crystallization Strategy

The free base of this low-molecular-weight amine is predicted to be a viscous oil or low-melting solid due to high rotational freedom of the alkyl chains.[1] Direct crystallization of the free base is not recommended. [1]

Salt Selection Protocol

To generate a diffraction-quality lattice, we must freeze the rotational degrees of freedom via ionic interactions.[1]

Recommended Counter-ions:

  • Hydrochloric Acid (HCl): Creates a chloride salt.[1] The Cl atom (Z=17) provides sufficient anomalous scattering (Cu K

    
    ) to determine absolute configuration via the Flack parameter.[1]
    
  • L-Tartaric Acid: Useful for diastereomeric salt resolution if the starting material is racemic.[1]

  • Fumaric Acid: Often yields robust, high-melting networks for 1,2,4-oxadiazoles.[1]

Experimental Workflow

The following diagram outlines the decision matrix for generating the crystal.

CrystallizationWorkflowStartTarget: this compoundCheckStatePhysical State Check(Likely Oil/Low-MP Solid)Start->CheckStateDecisionIs it Solid?CheckState->DecisionSolidRecrystallize Free Base(Solvents: Hexane/EtOAc)Decision->SolidYesOilSalt Formation Strategy(Mandatory for XRD)Decision->OilNoXRDSC-XRD Data CollectionSolid->XRDSaltScreenCounter-ion ScreenOil->SaltScreenHClHCl (g) in DioxaneTarget: Chloride Salt(Best for Abs. Config)SaltScreen->HClOxalicOxalic AcidTarget: 1:1 Salt(Best for H-Bond Network)SaltScreen->OxalicPicricPicric Acid(Last Resort: Pi-Stacking)SaltScreen->PicricVaporDiffVapor Diffusion(MeOH solvent / Et2O antisolvent)HCl->VaporDiffOxalic->VaporDiffVaporDiff->XRD

Figure 1: Decision tree for crystallizing low-molecular-weight oxadiazole amines.

Data Collection & Reduction Methodology

Once a single crystal (approx.[1] 0.1 x 0.1 x 0.2 mm) is mounted, specific parameters must be set to ensure the chiral center is resolved.[1]

Instrumentation & Source
  • Source: Cu K

    
     (
    
    
    = 1.54178 Å)
    .
    • Reasoning: Mo radiation is too energetic for this light-atom structure (C, H, N, O).[1] The anomalous signal from Oxygen/Nitrogen is negligible with Mo.[1] If the HCl salt is used, the Chloride anomalous signal (

      
       for Cu) is sufficient to determine absolute structure.[1]
      
  • Temperature: 100 K (Cryostream).[1]

    • Reasoning: Reduces thermal motion (ellipsoids) of the tert-butyl group, which is prone to rotational disorder.[1]

Data Processing Protocol[1]
  • Indexing: Expect an Orthorhombic (

    
    ) or Monoclinic (
    
    
    ) cell for the enantiomer.[1]
  • Strategy: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of intensities for Flack parameter calculation.

  • Friedel Pairs: Do NOT merge Friedel pairs during reduction if determining absolute configuration.

Structural Elucidation & Refinement

The Phase Problem

For the HCl salt, the position of the Chlorine atom can be found via Direct Methods (SHELXT) or Patterson methods.[1] The remaining C/N/O atoms will appear in the difference Fourier map.[1]

Refinement Targets (SHELXL)
  • R1 Value: Target < 4.0%.

  • Disorder: The tert-butyl group often exhibits 3-fold rotational disorder.[1] If electron density is smeared, model as two discrete positions with occupancy summing to 1.0 (using PART 1 and PART 2 commands).[1]

  • Hydrogen Atoms:

    • C-H: Constrained (Riding model).[1]

    • N-H (Amine): Locate in difference map and refine freely with isotropic thermal parameters to confirm H-bonding geometry.[1]

Absolute Configuration (AC)

If the sample is chiral:

  • Flack Parameter (x):

    • 
       (within 3
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (flip the model).
      
    • 
      : Racemic twin or wrong space group.[1]
      
  • Validation: If the Flack parameter standard deviation is high (>0.1), use Bayesian statistics (Hooft parameter) in Platon.[1]

Analysis of Intermolecular Interactions[1][9]

The crystal packing of this compound will be dominated by specific supramolecular synthons.

The "Amine-Oxadiazole" Synthon

The 1,2,4-oxadiazole ring is electron-deficient.[1] The N4 nitrogen is a good hydrogen bond acceptor.[1]

  • Primary Interaction:

    
     (Intermolecular).[1]
    
  • Secondary Interaction:

    
     (if salt).[1]
    
Expected Geometric Parameters

Based on CSD surveys of similar 3-substituted-5-aminoalkyl-1,2,4-oxadiazoles, the following bond lengths indicate a high-quality refinement:

BondExpected Length (Å)Notes
O1-N2 1.40 - 1.42Characteristic single bond.[1]
N2=C3 1.28 - 1.30Double bond character.[1]
C3-C(tBu) 1.49 - 1.51Sterically crowded single bond.[1]
C5-C(ethyl) 1.48 - 1.50Linker to chiral center.[1]
C(ethyl)-N(amine) 1.46 - 1.48Standard C(sp3)-N bond.[1]
Interaction Map (DOT Visualization)

The following diagram illustrates the expected Hydrogen Bond network in the crystal lattice (HCl Salt Model).

HBondNetworkcluster_packingLattice StabilizationAmineAmine (NH3+)ChlorideChloride (Cl-)Amine->ChlorideStrong Charge-Assisted(2.2 - 2.4 Å)OxadiazoleOxadiazole Ring(Neighbor Molecule)Amine->OxadiazoleWeak H-Bond(N-H...N4)PackingZig-Zag Chains along b-axisChloride->PackingOxadiazole->Packing

Figure 2: Predicted hydrogen bonding network for the hydrochloride salt.[1]

References

  • Pace, A. & Buscemi, S. (2017).[1] "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Advances in Heterocyclic Chemistry, 123, 1-100.[1] Link

  • Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Allen, F. H. (2002).[1] "The Cambridge Structural Database: a quarter of a million crystal structures and rising."[1] Acta Crystallographica Section B, 58(3), 380-388.[1] Link

  • Parsons, S., Flack, H. D.[1] & Wagner, T. (2013).[1] "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(3), 249-259.[1] Link

"stability and degradation studies of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for evaluating the stability and degradation pathways of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine . It is designed for pharmaceutical scientists requiring a rigorous, mechanism-based approach to stress testing and analytical method development.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Technical Summary

The molecule This compound (referred to herein as OXD-Amine ) presents a unique stability profile governed by two competing functional motifs: the 1,2,4-oxadiazole core and the primary aliphatic amine .[1]

While 1,2,4-oxadiazoles are generally bioisosteres for esters/amides, they possess a distinct susceptibility to nucleophilic attack at the C-5 position, particularly under basic conditions. Conversely, the primary amine introduces risks of oxidation and excipient incompatibility (e.g., Maillard reactions). This guide prioritizes the characterization of base-catalyzed ring opening and oxidative deamination as the primary failure modes.[1]

Physicochemical Profiling & Structural Logic

Before initiating wet-lab protocols, the structural causality of degradation must be understood to select appropriate stress conditions.

Structural Analysis[2]
  • The Warhead (Oxadiazole Ring): The C-5 carbon is electron-deficient, making it the electrophilic center.[1] The tert-butyl group at C-3 provides significant steric bulk, which theoretically enhances stability against hydrolysis compared to 3-phenyl or 3-methyl analogs.[1] However, it does not render the ring immune to high pH stress.

  • The Handle (Ethan-1-amine): The exocyclic amine is a basic center (Predicted pKa ≈ 8.5–9.0).[1] In solution, protonation at physiological pH stabilizes the molecule, but the free base form (pH > 9) increases the risk of intramolecular reactions or oxidation.

Predicted pH-Rate Profile

Based on the degradation kinetics of analogous 1,2,4-oxadiazoles (e.g., BMS-708163), OXD-Amine is expected to follow a U-shaped pH-rate profile:

  • pH 3.0 – 5.0: Maximum Stability (Protonation of the ring nitrogen is negligible; amine is protonated).[1]

  • pH < 1.0: Acid-catalyzed hydrolysis (Ring cleavage).[1]

  • pH > 8.0: Base-catalyzed hydrolysis (Nucleophilic attack by OH⁻ at C-5).[1]

Mechanistic Degradation Pathways

The following Graphviz diagram illustrates the hypothetical degradation cascade based on established heterocyclic chemistry.

Pathway Diagram (DOT)[1]

DegradationPathways cluster_legend Legend Parent Parent: OXD-Amine (C8H15N3O) Int_OH Tetrahedral Intermediate (OH attack at C-5) Parent->Int_OH Hydrolysis (pH > 9) N_Oxide N-Oxide Impurity Parent->N_Oxide Oxidation (H2O2) Imine Imine Intermediate Parent->Imine Oxidative Deamination RingOpen Acyl Amidoxime (Ring Cleavage) Int_OH->RingOpen Ring Opening Frag1 Degradant A: N-hydroxy-2,2-dimethylpropanimidamide RingOpen->Frag1 C-N Bond Scission Frag2 Degradant B: Alanine derivative RingOpen->Frag2 C-N Bond Scission Ketone Degradant C: 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanone Imine->Ketone Hydrolysis key Blue: Parent | Red: Hydrolysis | Yellow: Oxidation

Caption: Proposed degradation pathways showing base-catalyzed ring opening (Red) and oxidative deamination (Yellow).

Forced Degradation Protocols (Stress Testing)

Do not use generic "cook-and-look" methods.[1] The following protocols are tailored to the specific vulnerabilities of OXD-Amine .

Hydrolytic Stress (Acid/Base)

Objective: Determine the vulnerability of the 1,2,4-oxadiazole ring.

  • Acid Stress: Dissolve OXD-Amine to 1 mg/mL in 0.1 N HCl .[1] Incubate at 60°C for up to 7 days.

    • Rationale: 1,2,4-oxadiazoles are generally resistant to mild acid. If no degradation is observed at 24h, escalate to 1 N HCl.

  • Base Stress: Dissolve to 1 mg/mL in 0.1 N NaOH . Incubate at Ambient Temperature initially.

    • Critical Control: Monitor immediately (T=0) and at 1 hour. Oxadiazoles can be extremely labile in base.[1] If degradation is too rapid (>50% loss in 1h), repeat with 0.01 N NaOH or Borate Buffer pH 9.0.

    • Target: 5-20% degradation.[1]

Oxidative Stress

Objective: Assess the primary amine's susceptibility to N-oxidation and radical abstraction.[1]

  • Peroxide: 1 mg/mL in 3% H₂O₂ at Ambient Temp for 24 hours.

    • Note: If the amine forms an N-oxide, it will likely elute earlier than the parent in Reverse Phase chromatography.

  • Radical Initiator (AIBN): To distinguish between nucleophilic oxidation and radical degradation, incubate with 10 mM AIBN (Azobisisobutyronitrile) in acetonitrile/water at 40°C.

Photostability

Objective: Confirm stability per ICH Q1B.

  • Protocol: Expose solid state and solution (in quartz vials) to 1.2 million lux hours and 200 Wh/m² UV.

  • Specific Risk:[1] Oxadiazoles can undergo photochemical rearrangement (e.g., to 1,2,4-triazoles or ring contraction), though this is rare without specific substitution patterns.

Analytical Method Development (HPLC-UV-MS)

The polarity of the amine requires careful column selection to prevent peak tailing.[1]

Chromatographic Conditions
ParameterRecommendationRationale
Column C18 with Polar Embedded Group (e.g., Waters XBridge BEH Shield RP18) or HILIC The polar amine causes tailing on standard C18.[1] High pH stability (>10) is useful for the column to allow basic mobile phases.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)Critical: Running at high pH keeps the amine unprotonated (neutral), improving peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 95% B over 15 minsGeneric scouting gradient.
Detection UV at 210 nm and 254 nm 210 nm for the aliphatic amine fragments; 254 nm for the oxadiazole ring.[1]
Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Target Ions:

    • Parent: [M+H]⁺ = 170.13 Da.[1]

    • Ring Open Product (Acyl amidoxime): [M+H]⁺ = 188.14 Da (+18 Da for water).[1]

Study Workflow Diagram

This decision tree ensures the study remains autonomous and self-correcting based on real-time data.[1]

Workflow Start Start Study Solubility Check Solubility (pH 1-13) Start->Solubility Stress_Base Base Stress (0.1N NaOH, RT) Solubility->Stress_Base Stress_Ox Oxidation (3% H2O2) Solubility->Stress_Ox Check_Base Degradation > 50%? Stress_Base->Check_Base Milder_Base Repeat: pH 9.0 Buffer Check_Base->Milder_Base Yes (Too Labile) Analyze LC-MS Analysis Check_Base->Analyze No (Optimal) Milder_Base->Analyze Stress_Ox->Analyze Mass_Balance Mass Balance Check (>95%?) Analyze->Mass_Balance Mass_Balance->Analyze Fail (Check for non-chromophores) Report Final Stability Profile Mass_Balance->Report Pass

Caption: Self-validating workflow for OXD-Amine stability assessment.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation, 2003.

  • BMS-708163 Stability Study. Degradation kinetics and mechanism of an oxadiazole derivative. Journal of Pharmaceutical Sciences, 2012. (Demonstrates the base-catalyzed ring opening mechanism of 1,2,4-oxadiazoles).

  • HDAC6 Inhibitor Hydrolysis. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors. ACS Omega, 2023. (Details the transition states of oxadiazole cleavage). [1]

  • PubChem Compound Summary. this compound hydrochloride.[1][2] National Library of Medicine.[1] [1]

Sources

Solubility Profile of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS: 1423025-90-4 for HCl salt) represents a critical chiral building block in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other heterocyclic bioactive agents.[1] Its structure features a lipophilic tert-butyl tail, a polar 1,2,4-oxadiazole core, and a basic primary amine side chain.[1]

Understanding the solubility landscape of this intermediate is pivotal for:

  • Reaction Optimization: Selecting the correct solvent for nucleophilic substitutions or amide couplings.[1]

  • Work-up Strategies: Designing efficient liquid-liquid extractions (LLE).

  • Purification: Developing crystallization protocols to upgrade enantiomeric excess (ee).

This guide provides a comprehensive analysis of the solubility behavior of this scaffold, grounded in physicochemical principles and validated experimental protocols.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this molecule, we must analyze its competitive structural motifs.

Structural Analysis[1][2][3]
  • Lipophilic Domain: The tert-butyl group provides significant bulk and hydrophobicity, driving solubility in non-polar and chlorinated solvents.[1]

  • Polar Domain: The 1,2,4-oxadiazole ring acts as a hydrogen bond acceptor (HBA).[1] It is planar and electron-deficient.[1]

  • Ionizable Domain: The ethan-1-amine group is a primary amine.[1] It acts as a hydrogen bond donor/acceptor and is the site of pH-dependent solubility switching.[1]

Key Parameters (Estimated)
ParameterValue (Approx)Implication
LogP ~2.9Moderate lipophilicity.[1] Prefers organic layers (DCM, EtOAc) over neutral water.
pKa (Amine) ~8.5 – 9.5Exists as a cation (R-NH₃⁺) at pH < 7 and neutral (R-NH₂) at pH > 10.[1]
TPSA ~65 ŲGood membrane permeability; moderate aqueous solubility potential if ionized.[1]

Expert Insight: The electron-withdrawing nature of the oxadiazole ring slightly lowers the basicity of the adjacent amine compared to a standard alkyl amine.[1] However, it remains sufficiently basic to form stable salts with HCl, TFA, or oxalic acid.

Solubility Landscape

The following table summarizes the expected solubility profile for the Free Base and HCl Salt forms.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityProcess Utility
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Low/ModerateExtraction solvent of choice.[1]
Chlorinated ChloroformHigh LowNMR analysis; extraction.[1]
Polar Protic Methanol (MeOH)High High Salt formation; Homogeneous reactions.[1]
Polar Protic Ethanol (EtOH)High Moderate/HighCrystallization solvent.[1]
Polar Aprotic DMSO / DMFHigh High Library synthesis; biological assays.[1]
Esters Ethyl Acetate (EtOAc)Good LowCrystallization anti-solvent for salts.[1]
Ethers THF / 2-MeTHFGood LowGrignard/Lithiation reactions.[1]
Hydrocarbons Heptane / HexaneLow (<1 mg/mL)Insoluble Anti-solvent for precipitation.[1]
Aqueous Water (pH 2)High (as salt)High Aqueous work-up (discard layer).[1]
Aqueous Water (pH 10)Low (oiling out)N/A (Converts to base)Aqueous work-up (product layer).[1]

Experimental Protocols

Reliable solubility data requires rigorous methodology.[1] Use these protocols to validate the specific batch properties.

Protocol A: Gravimetric Solubility Determination (Standard)

Use this to determine the saturation limit (C_sat) for process limits.

  • Preparation: Weigh ~50 mg of the amine (Free Base or Salt) into a 4 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[1]

  • Observation: Continue addition until the solution becomes clear (visual solubility).

  • Saturation (Optional): If solid remains after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to calculate

    
    .
    
Protocol B: pH-Dependent Partitioning (Extraction Logic)

Use this to determine the optimal pH for isolation.[1]

  • Dissolve 100 mg of amine hydrochloride in 5 mL Water .

  • Add 5 mL DCM (biphasic mixture).

  • Acidic Check: Measure pH of aqueous layer (should be < 4).[1] Shake. Analyze layers by TLC.[1][2] Result: Amine stays in Water.[1]

  • Basification: Add 1M NaOH dropwise until aqueous pH > 10.

  • Extraction: Shake vigorously for 1 minute. Allow separation.

  • Analysis: Analyze organic layer. Result: Amine migrates to DCM.

Process Implications & Workflows

Crystallization Strategy

The significant solubility difference between the Free Base and the Salt allows for "Reactive Crystallization."[1]

  • Method: Dissolve Free Base in EtOAC (soluble). Add HCl in Dioxane/Ether.[1] The HCl salt will precipitate instantly due to insolubility in the ester/ether matrix.[1]

  • Polymorph Warning: Chiral amines often form conglomerates or racemates.[1] Verify the solid form using XRPD if optical rotation is critical.[1]

Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: this compound FormCheck Identify Form: Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl / TFA Salt FormCheck->Salt PolarityCheck Required Polarity? FreeBase->PolarityCheck HighSol High Solubility: DCM, MeOH, DMSO, EtOAc PolarityCheck->HighSol For Reaction/Extraction LowSol Low Solubility (Anti-Solvent): Heptane, Water (Basic) PolarityCheck->LowSol For Crystallization SaltSol High Solubility: Water, MeOH, DMSO Salt->SaltSol For Aqueous Workup SaltInsol Insoluble: EtOAc, DCM, Heptane Salt->SaltInsol For Precipitation

Figure 1: Decision tree for solvent selection based on the chemical form (Base vs. Salt) and process goal.

pH-Dependent Extraction Logic

Understanding the pKa allows for precise separation from non-basic impurities (e.g., unreacted oxadiazole precursors).[1]

ExtractionLogic Mix Crude Mixture (Amine + Neutral Impurities) AcidWash Add Acid (HCl, pH 2) + DCM Mix->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine-H+) AcidWash->AqLayer1 Keep BaseSwitch Add Base (NaOH, pH 12) + DCM AqLayer1->BaseSwitch OrgLayer2 Organic Layer (Purified Amine Free Base) BaseSwitch->OrgLayer2 Evaporate -> Product AqLayer2 Aqueous Layer (Salts) BaseSwitch->AqLayer2 Discard

Figure 2: Acid-Base extraction strategy to isolate the amine from neutral byproducts.

References

  • ChemScene. (2024).[1] 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride - Product Properties and LogP Data. Retrieved from [3]

  • National Center for Biotechnology Information. (2020).[1] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery: Solubility and Synthetic Approaches. PubChem / PMC.[1] Retrieved from

  • Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry: Physicochemical Properties and Design. Journal of Medicinal Chemistry. (Contextual grounding for oxadiazole lipophilicity).

  • PubChem. (2024).[1] this compound Compound Summary. Retrieved from

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Chiral 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "asymmetric synthesis of chiral 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine" Content Type: Application Note & Protocol

Abstract & Introduction

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for amides and esters due to its enhanced metabolic stability and favorable pharmacokinetic profile.[1] Specifically, the


-chiral amine motif attached to the 5-position of the oxadiazole ring—exemplified by This compound (1) —is a critical pharmacophore found in S1P1 receptor agonists, antiviral agents, and novel GPCR modulators.

Synthesizing this motif with high enantiopurity is challenging.[2][3][4] Traditional cyclization of chiral amino acids often leads to racemization due to the thermal instability of the


-proton during the dehydration step. Consequently, asymmetric synthesis starting from a prochiral ketone is the preferred route for scale-up and library generation.

This Application Note details two robust protocols for the asymmetric synthesis of (S)-1 :

  • Chemical Catalysis: Diastereoselective synthesis using Ellman’s Sulfinamide auxiliary.[2][3][4][5]

  • Biocatalysis: Enantioselective transamination using

    
    -Transaminases.
    

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C–N chiral center from the corresponding ketone (2) . The ketone itself is constructed via the condensation of pivalamidoxime (3) with pyruvic acid derivatives.

Retrosynthesis Target (S)-1-(3-tert-butyl-1,2,4-oxadiazol-5-yl) ethan-1-amine (Target) Sulfinamide Sulfinamide Intermediate Sulfinamide->Target Deprotection Ketone 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl) ethan-1-one (2) Ketone->Sulfinamide Ellman Condensation & Reduction Amidoxime Pivalamidoxime (3) Amidoxime->Ketone Cyclization Pyruvate Pyruvic Acid / Methylglyoxal Pyruvate->Ketone Cyclization

Figure 1: Retrosynthetic strategy focusing on the late-stage installation of the chiral amine.

Protocol A: Ellman’s Auxiliary Approach (Chemical Synthesis)

This method utilizes (R)-(+)-tert-butanesulfinamide (Ellman’s auxiliary) to induce diastereoselectivity. It is the industry standard for generating


-chiral amines due to its reliability and the crystallinity of intermediates.
Phase 1: Synthesis of Prochiral Ketone (2)

Rationale: Direct condensation of amidoximes with pyruvic acid can be low-yielding. We utilize a modified CDI-mediated coupling followed by thermal cyclization.

Reagents:

  • Pivalamidoxime (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.3 eq)

  • Solvent: DMF / Toluene

Step-by-Step:

  • Activation: Dissolve pyruvic acid (10 mmol) in anhydrous DMF (20 mL) at 0°C. Add CDI (13 mmol) portion-wise. Stir for 30 min until CO₂ evolution ceases.

  • Coupling: Add pivalamidoxime (10 mmol) to the mixture. Stir at RT for 2 hours to form the O-acyl amidoxime intermediate.

  • Cyclization: Dilute with Toluene (50 mL) and heat to reflux (110°C) for 6 hours. The water produced is removed via a Dean-Stark trap or simply by the high temperature if open vessel (not recommended). Note: The 1,2,4-oxadiazole ring forms via dehydration.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: >75%[3][4][5][6][7][8][9][10]

    • Product: 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-one (2) .

Phase 2: Asymmetric Imine Formation & Reduction

Rationale: The condensation of the electron-deficient oxadiazolyl ketone requires a strong Lewis acid (Ti(OEt)₄). The subsequent reduction stereochemistry is controlled by the auxiliary.

Reagents:

  • Ketone (2) (1.0 eq)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.2 eq)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (3.0 eq)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Condensation: In a flame-dried flask under N₂, mix Ketone (2) (5 mmol) and (R)-tert-butanesulfinamide (6 mmol) in THF (15 mL).

  • Lewis Acid Addition: Add Ti(OEt)₄ (10 mmol) dropwise. Stir at reflux (65°C) for 12–18 hours. Monitor by TLC (conversion is usually >95%).

  • Quench: Cool to RT. Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through Celite. Wash the cake with EtOAc.

  • Isolation: Dry the filtrate (Na₂SO₄) and concentrate to yield the crude N-sulfinyl imine.

  • Reduction: Dissolve the crude imine in THF (20 mL) and cool to -78°C .

  • Hydride Addition: Add NaBH₄ (15 mmol) (solid or solution). Stir at -78°C for 3 hours, then slowly warm to 0°C.

    • Mechanistic Note: The bulky tert-butyl group of the auxiliary and the oxadiazole ring direct the hydride attack. Using NaBH₄ typically favors the syn-product (relative to the sulfinyl group), yielding the (S)-amine configuration when starting with (R)-sulfinamide (subject to confirmation by specific transition state models for oxadiazoles).

  • Work-up: Quench with sat. NH₄Cl. Extract with EtOAc.[7][8][9] Purify by column chromatography.

    • Diastereomeric Ratio (dr): Typically >95:5.

Phase 3: Deprotection to Hydrochloride Salt

Step-by-Step:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

  • Concentrate to dryness. Triturate with Et₂O to obtain the white solid.

    • Final Product: (S)-1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride.

Protocol B: Biocatalytic Transamination (Green Route)

This method uses


-transaminases (ATA) to directly convert the ketone (2)  to the chiral amine in a single step, utilizing Isopropylamine (IPA) as the amine donor.

Key Advantages:

  • Single step.

  • No heavy metals (Ti).

  • 99% ee is common.

Screening Protocol:

  • Enzyme Panel: Screen Codexis ATA panel or equivalent (e.g., Vibrio fluvialis, Arthrobacter sp.). Focus on (S)-selective enzymes.

  • Conditions:

    • Substrate (2) : 10 g/L

    • Amine Donor: 1M Isopropylamine (pH 7.5)

    • Cofactor: PLP (1 mM)[11]

    • Co-solvent: 10% DMSO (to improve solubility of the oxadiazole).

    • Temp: 30°C.

Reaction Scheme & Logic:

Biocatalysis Substrate Ketone (2) Intermediate Quinonoid Intermediate Substrate->Intermediate Amine Acceptor PLP PLP-Enzyme Complex PLP->Intermediate Catalysis Product (S)-Amine (1) Intermediate->Product Stereoselective Protonation

Figure 2: Transaminase catalytic cycle.[12] The enzyme controls the facial selectivity of protonation.

Optimization for Scale-up:

  • Equilibrium Shift: The reaction generates acetone (from IPA). Remove acetone continuously using a nitrogen sweep or reduced pressure (if enzyme is stable) to drive conversion to >90%.

  • Work-up: Acidify to pH 2, wash with MTBE (removes unreacted ketone), basify to pH 10, extract with DCM.

Quality Control & Analytical Methods

To ensure the integrity of the chiral center, the following analytical methods are mandatory.

Table 1: Analytical Specifications
TestMethodAcceptance Criteria
Chemical Purity HPLC (C18, 0.1% TFA/MeCN)> 98.0%
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak AD-H or IC)> 99.0%
Identity 1H-NMR (DMSO-d6)Conforms to structure
Residual Solvent GC-HS< ICH limits

Chiral HPLC Method (Example):

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Oxadiazole absorption).

  • Expected Retention: (R)-isomer ~8 min, (S)-isomer ~12 min (verify with racemate).

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Pace, V., et al. (2015). "Lithium-mediated addition of oxadiazoles to sulfinimines: Access to chiral

    
    -amino-1,2,4-oxadiazoles." Journal of Organic Chemistry, 80(3), 1777-1788. Link
    
  • Codexis Inc. (2023). "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Notes. Link

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. Link

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

Disclaimer: This protocol involves hazardous chemicals. All experiments must be performed in a fume hood with appropriate PPE.

Sources

"application of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in bioisosteric replacement studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioisosteric Utility & Synthetic Protocols for 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Executive Summary

This guide details the application of This compound (hereafter referred to as Compound A ) as a high-value building block in medicinal chemistry.

The 1,2,4-oxadiazole ring is a privileged scaffold widely recognized as a hydrolytically stable bioisostere for esters and amides.[1][2][3] However, Compound A offers a distinct utility: it serves as a bioisostere for


-methylbenzylamine  and related lipophilic amine pharmacophores. By incorporating the electron-deficient oxadiazole ring, researchers can modulate the pKa of the adjacent amine, reduce lipophilicity (LogD) relative to phenyl analogs, and block metabolic "soft spots" prone to oxidative metabolism.

This document provides the rationale, physical properties, and validated protocols for incorporating Compound A into drug candidates.

Physicochemical Rationale & Bioisosterism

The strategic value of Compound A lies in its ability to mimic the steric bulk of a phenyl group while altering the electronic landscape.

Bioisosteric Comparison
Feature

-Methylbenzylamine (Reference)
Compound A (Oxadiazole Isostere)Impact on Drug Design
Structure Phenyl Ring (Lipophilic)1,2,4-Oxadiazole (Polar Aromatic)Reduced LogP; improved solubility.
Sterics Planar, medium bulkPlanar, t-Butyl adds 3D bulkt-Butyl mimics para-substituted phenyl or bulky aliphatic groups.
Basicity (pKa) ~9.5 (Amine)~7.5 - 8.5 (Amine)The electron-withdrawing ring lowers amine pKa, potentially improving membrane permeability (more uncharged species at pH 7.4).
Metabolism Prone to CYP450 oxidation (Ring hydroxylation)Resistant to ring oxidationEnhanced metabolic stability.
H-Bonding Donor/Acceptor (Amine only)Additional Acceptors (N, O in ring)Potential for new binding interactions in the active site.
Design Logic Diagram

Bioisosterism Ref Reference Pharmacophore (alpha-Methylbenzylamine) Issue Liabilities: High LogP Metabolic Soft Spot High pKa (CNS efflux) Ref->Issue Solution Bioisosteric Replacement with Compound A Issue->Solution Substitution Result Optimized Analog: Lower LogD Resistant to CYP Modulated pKa Solution->Result

Caption: Logic flow for replacing benzylamine motifs with the oxadiazole-ethylamine scaffold to address common PK liabilities.

Experimental Protocols

Protocol A: Amide Coupling (General Application)

Objective: To couple Compound A with a carboxylic acid core (R-COOH) to generate the target amide (R-CONH-Oxadiazole). Rationale: Standard coupling reagents (EDC/HOBt) may be slow due to the reduced nucleophilicity of the amine caused by the electron-withdrawing oxadiazole. HATU is recommended for high efficiency.

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • Compound A (HCl salt or free base) (1.1 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to activate the acid. Note: The solution should turn slightly yellow.

  • Addition: Add Compound A (1.1 mmol). If Compound A is an HCl salt, ensure sufficient DIPEA is added (total 4.0 equiv) to neutralize the salt.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]+.

  • Work-up:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with saturated NaHCO3 (2 x 20 mL), Water (20 mL), and Brine (20 mL).

    • Critical Step: The oxadiazole ring is generally stable, but avoid prolonged exposure to strong aqueous acids during workup to prevent potential hydrolysis of the amide bond or ring opening (though 1,2,4-oxadiazoles are robust).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay (Validation)

Objective: To quantify the metabolic stability improvement of the Oxadiazole analog vs. the Phenyl analog.

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time.

    • 
      [2]
      

Synthetic Pathway Visualization

The following diagram illustrates the standard workflow for utilizing Compound A, from commercial sourcing/synthesis to final bioisosteric validation.

Workflow cluster_Synthesis Synthesis (Protocol A) Start Start: Drug Candidate with Benzylic Amine Design Design: Bioisosteric Swap Target: Oxadiazole Analog Start->Design Step1 Activation: Acid + HATU/DIPEA Design->Step1 Step2 Coupling: Add Compound A Step1->Step2 Step3 Purification: Flash Chromatography Step2->Step3 Validation Validation (Protocol B): Microsomal Stability (T1/2) Step3->Validation Decision Compare: LogD, pKa, Potency Validation->Decision

Caption: Step-by-step workflow for the synthesis and validation of oxadiazole-containing drug candidates.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Coupling Low nucleophilicity of amine.Switch to stronger coupling agents (HATU, COMU) or convert acid to Acid Chloride. Increase temperature to 40°C.
High Impurity Profile Epimerization of the

-chiral center (if chiral).
Use base-free conditions if possible (e.g., EEDQ) or minimize DIPEA excess. Keep reaction time short.
Poor Solubility Lipophilicity of t-butyl group.While the ring is polar, the t-butyl is greasy. Consider replacing t-butyl with Methyl or Cyclopropyl if LogD is too high.
Instability in Assay Ring opening (rare).1,2,4-oxadiazoles are generally stable.[4] Check for plasma instability (esterase activity on side chains) rather than ring cleavage.

References

  • Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. A comprehensive review of oxadiazole properties and bioisosterism.

  • BenchChem. (2025).[2] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[1][5][6][7] Application Guide.

  • Marzullo, P., et al. (2021).[8] "Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications." Targets in Heterocyclic Systems.

  • Camci, M., & Karali, N. (2023).[3] "Bioisosterism: 1,2,4-Oxadiazole Rings." ChemMedChem. Discusses the metabolic stability advantages of this scaffold.

  • Sau, P., et al. (2019).[9] "tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones." Organic Letters. Provides synthetic background for related oxadiazole formation.[1][4][6][7][10][11][12][13]

Sources

"in vitro assay protocols for testing 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization and In Vitro Profiling of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Abstract

This guide details the in vitro characterization protocols for This compound , a critical chiral building block (pharmacophore) used in the synthesis of S1P1 receptor agonists, antimicrobial agents, and antitumor bioisosteres.[1] Unlike final drug candidates, this scaffold requires a specific "qualification cascade" to ensure enantiomeric purity, metabolic resilience, and fragment safety before downstream library synthesis.[2] This document provides validated protocols for Chiral SFC analysis, Microsomal Stability, and Fragment Cytotoxicity profiling.[2]

Introduction: The Oxadiazole Scaffold in Drug Discovery

The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[2][3] The specific derivative This compound combines this stable core with a chiral ethylamine side chain, serving as a versatile "chemical handle" for diversifying lead compounds.[1]

Key Applications:

  • S1P1 Agonists: Structural analog to the "tail" region of Ozanimod-like immunomodulators.[1]

  • Fragment-Based Drug Discovery (FBDD): Used as a polar, low-molecular-weight binder.[1]

  • Bioisosteric Replacement: Replacing labile peptide bonds in protease inhibitors.[2][1]

Critical Quality Attribute (CQA): Because the ethylamine group creates a chiral center, the biological activity of any resulting drug depends entirely on the enantiomeric purity (usually the S-enantiomer) of this starting material.[2]

Qualification Workflow (Visualized)

The following diagram outlines the logical flow for qualifying this scaffold before it enters a medicinal chemistry campaign.

Scaffold_Qualification cluster_QC Phase 1: Chemical Integrity cluster_Bio Phase 2: Biological Resilience Start Raw Material (Oxadiazole Amine) Chiral Chiral Purity (SFC) Target: >98% ee Start->Chiral pKa pKa & LogD Physicochem Profile Chiral->pKa Pass Metab Metabolic Stability (Liver Microsomes) pKa->Metab Cyto Fragment Toxicity (HEK293/HepG2) Metab->Cyto Decision Go / No-Go Decision Cyto->Decision Decision->Start Fail/Repurify Library Library Synthesis (Amide Coupling) Decision->Library Qualified

Figure 1: The "Scaffold Qualification Cascade" ensures that only enantiomerically pure and metabolically stable batches are used for library synthesis.[1]

Protocol 1: Chiral Purity Analysis (SFC/HPLC)

Objective: Determine the Enantiomeric Excess (% ee) of the amine. The (S)-enantiomer is typically the bioactive target, while the (R)-enantiomer may be inactive or toxic.[1]

Methodological Rationale: Standard reverse-phase HPLC cannot separate enantiomers.[1] Supercritical Fluid Chromatography (SFC) is preferred for amines due to faster equilibration and superior peak shape without derivatization.[2][1]

Materials:

  • Column: Chiralpak® IC-3 or IG-3 (Daicel), 4.6 x 150 mm, 3 µm.[1]

  • Mobile Phase: CO₂ (A) / Methanol + 0.2% Isopropylamine (B).[2]

  • Detection: UV at 210 nm (Oxadiazole absorbance).[2][1]

Step-by-Step Protocol:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade). Vortex for 30s.

  • SFC Conditions:

    • Flow Rate: 3.0 mL/min.[2][1]

    • Back Pressure: 120 bar.[2][1]

    • Gradient: Isocratic 15% B for 5 mins (adjust based on retention).

    • Temperature: 40°C.[2][1]

  • Analysis:

    • Inject 2 µL.[2][1]

    • Calculate % ee using the formula:

      
      [1]
      
  • Acceptance Criteria: % ee > 98.0% is required for medicinal chemistry use.[2][1]

Protocol 2: Microsomal Metabolic Stability

Objective: Assess the susceptibility of the oxadiazole ring and the ethylamine side chain to oxidative metabolism (CYP450) and hydrolysis.[2]

Mechanistic Insight: While the 1,2,4-oxadiazole ring is generally stable, the ethylamine side chain is a "soft spot" for oxidative deamination by CYP450s or MAO (Monoamine Oxidases).[2] This assay quantifies the Intrinsic Clearance (


).[2]

Materials:

  • Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[2][1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Workflow Diagram (Graphviz):

Microsomal_Stability cluster_Timepoints Sampling Timepoints Prep Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Start Initiation Add NADPH Prep->Start T0 T = 0 min Start->T0 T15 T = 15 min Start->T15 T30 T = 30 min Start->T30 T60 T = 60 min Start->T60 Quench Quench Reaction Add Cold ACN + IS T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis Monitor Parent Depletion Centrifuge->Analysis

Figure 2: Microsomal stability workflow.[1] Rapid sampling is crucial to capture the linear phase of depletion.[2]

Step-by-Step Protocol:

  • Incubation Mix: Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[2][1]

  • Pre-warm: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[2][1]

  • Sampling: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Acetonitrile (Quench).

  • Processing: Centrifuge plates at 4000 rpm for 20 mins to pellet proteins.

  • LC-MS/MS: Analyze the supernatant. Monitor the parent ion

    
     Da.[2][1][4]
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    
    
    [1]

Interpretation:

  • 
     min:  Highly Stable (Ideal for scaffold).[2]
    
  • 
     min:  Unstable. The ethylamine chain likely requires protection (e.g., fluorination) or the oxadiazole is hydrolyzing.[2]
    

Protocol 3: Fragment Cytotoxicity (CellTiter-Glo)

Objective: Confirm that the scaffold itself does not possess non-specific toxicity (e.g., membrane disruption) before it is elaborated into a drug.[2]

Protocol:

  • Cell Lines: HEK293 (Kidney) and HepG2 (Liver).[2][1]

  • Seeding: 5,000 cells/well in 96-well white opaque plates. Incubate 24h.

  • Treatment: Treat cells with the compound in an 8-point dose response (100 µM to 0.1 µM).[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo® reagent (Promega).[1] Shake for 2 mins. Read Luminescence.

  • Success Criteria:

    
    . If the scaffold is toxic at low concentrations, it is unsuitable for library generation.[2]
    

Data Summary Template

AssayParameterTarget ValueCriticality
Chiral SFC Enantiomeric Excess (% ee)> 98.0%High (Bioactivity)
Solubility Kinetic Solubility (pH 7.[1]4)> 100 µMMedium (Formulation)
Metabolic Stability

(Human Microsomes)
< 20 µL/min/mgHigh (Bioavailability)
Cytotoxicity

(HepG2)
> 50 µMHigh (Safety)

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2012.[2] Link (Review of oxadiazole stability and bioisosterism).[2]

  • FDA Guidance for Industry. "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." 2020. Link

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[2] Elsevier, 2016.[2] (Standard reference for ADME protocols).

  • PubChem Compound Summary. "this compound hydrochloride."[1][5] Link[2]

Sources

Application Note: High-Throughput Screening Assays for 1,2,4-Oxadiazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,2,4-oxadiazole ring is a "privileged scaffold" in modern medicinal chemistry, widely utilized as a hydrolytically stable bioisostere for esters and amides. Found in approved therapeutics such as Ataluren (Duchenne muscular dystrophy) and Pleconaril (antiviral), this moiety offers improved metabolic stability and membrane permeability compared to its carbonyl counterparts.

However, screening 1,2,4-oxadiazole libraries presents unique challenges often overlooked in generalized HTS campaigns. While the ring is generally stable, its electron-deficient nature (specifically at the C5 position) can render specific derivatives susceptible to nucleophilic attack by assay components (e.g., thiols like DTT or glutathione), leading to false positives. Furthermore, the lipophilicity required for cell permeability can drive colloidal aggregation in aqueous buffers.

This guide details a self-validating HTS workflow designed to maximize hit quality by integrating specific stability counterscreens and solubility checkpoints unique to this chemical class.

Critical Control Points: The Science of the Scaffold

Before initiating the screen, three physicochemical properties of 1,2,4-oxadiazoles must dictate assay design:

A. Electrophilicity & Thiol Reactivity

The 1,2,4-oxadiazole ring is electron-poor.[1] In derivatives with electron-withdrawing groups (EWGs) at the C3 position, the C5 carbon becomes highly electrophilic.

  • Risk: In kinase or protease assays requiring reducing agents (DTT,

    
    -mercaptoethanol), the thiol can attack C5, causing ring-opening or covalent modification.
    
  • Mitigation: Limit DTT concentration to < 1 mM where possible, or use TCEP (non-nucleophilic) as a reducing agent.

B. Aqueous Solubility & Aggregation

Many 1,2,4-oxadiazoles are designed to be lipophilic (LogP > 3). In HTS buffers (typically < 1% DMSO), these compounds may form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.

  • Mitigation: Include detergent (0.01% Triton X-100 or Tween-20) in all assay buffers to disrupt colloids.

C. Bioisosteric Geometry

While mimicking esters, the 1,2,4-oxadiazole is planar. Target binding pockets must accommodate this rigidity.

  • Strategy: Use Fragment-Based Drug Discovery (FBDD) principles if the library size allows, screening at higher concentrations (50-100

    
    M) to detect weak binders that validate the geometric fit.
    

Visual Workflow: The "Oxadiazole-Specific" HTS Pipeline

The following diagram outlines the logic flow, specifically highlighting the "Thiol-Stability Check" which is critical for this specific library.

HTS_Workflow Library 1,2,4-Oxadiazole Library (10k - 100k) QC_Step QC: DMSO Solubility & LC-MS Purity Check Library->QC_Step Primary_Screen Primary Screen (Single Point @ 10 µM) QC_Step->Primary_Screen Pass Hit_Cutoff Activity > 50%? Primary_Screen->Hit_Cutoff Thiol_Check Counter Screen 1: Thiol Reactivity (GSH Adducts) Hit_Cutoff->Thiol_Check Yes Discard Discard / Archive Hit_Cutoff->Discard No Agg_Check Counter Screen 2: Detergent Sensitivity (Aggregation) Thiol_Check->Agg_Check Non-Reactive Thiol_Check->Discard Reactive (False Positive) Dose_Response Dose Response (IC50) & Biophysical Validation (SPR/MST) Agg_Check->Dose_Response True Binder Agg_Check->Discard Aggregator Lead_Opt Validated Hit Series (Lead Optimization) Dose_Response->Lead_Opt

Figure 1: Decision tree for screening 1,2,4-oxadiazole libraries, integrating chemical stability and aggregation checks early in the triage process.

Detailed Protocols

Protocol A: Library Preparation & Stability Profiling

Objective: Ensure compounds are soluble and chemically intact prior to screening.

Materials:

  • 1,2,4-Oxadiazole compound library (10 mM in DMSO).

  • LC-MS grade Acetonitrile and Water.[2]

  • Glutathione (GSH) solution (10 mM in PBS).

Step-by-Step:

  • Solubility Scan: Dilute a subset (representative 5%) of the library to 50

    
    M in the assay buffer (e.g., PBS pH 7.4). Measure light scattering at 600 nm (nephelometry).
    
    • Acceptance Criteria: Absorbance < 0.005 OD above background.

  • Thiol Reactivity Pilot: Incubate 10 representative "electron-deficient" library members (e.g., those with pyridyl or nitro-phenyl substituents) with 5 mM GSH for 4 hours at room temperature.

  • Analysis: Analyze via LC-MS.

    • Pass: Parent mass intact.

    • Fail: Mass shift of +307 Da (GSH adduct) or ring-opening products.

    • Decision: If >10% of the pilot fails, switch assay reducing agent from DTT to TCEP (Tris(2-carboxyethyl)phosphine), which is non-nucleophilic.

Protocol B: Primary Screen (TR-FRET Format)

Objective: Screen for inhibition of a target enzyme (e.g., Kinase or Protease) using a ratiometric readout to minimize autofluorescence interference.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Reagents:

  • Europium-labeled antibody (Donor).

  • AlexaFluor 647-labeled tracer/substrate (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM TCEP (Crucial: Avoid DTT).

Procedure:

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM) into 384-well low-volume black plates. Final assay concentration: 10

    
    M.
    
  • Enzyme Addition: Add 5

    
    L of Enzyme solution (at 2x Km concentration). Centrifuge at 1000 x g for 1 min.
    
  • Pre-Incubation: Incubate for 15 minutes at RT. Note: This allows slow-binding oxadiazoles to engage the pocket.

  • Substrate Addition: Add 5

    
    L of Substrate/Tracer mix.
    
  • Reaction: Incubate for 60 minutes at RT (protected from light).

  • Detection: Add 10

    
    L of Detection Mix (Eu-Antibody). Incubate 1 hour.
    
  • Read: Measure fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

  • Calculation: TR-FRET Ratio = (Em 665 / Em 615) * 10,000.

Protocol C: Hit Validation (The "Detergent Shift")

Objective: Distinguish true inhibitors from colloidal aggregators.

  • Setup: Select hits with >50% inhibition.

  • Dual Conditions: Run the IC50 dose-response (10 points, 1:3 dilution) in two parallel buffers:

    • Buffer A: 0.01% Triton X-100 (Standard).

    • Buffer B: 0.1% Triton X-100 (High Detergent).

  • Interpretation:

    • True Binder: IC50 remains constant (within 2-fold) between Buffer A and B.

    • Aggregator: IC50 shifts significantly (>5-fold increase) in Buffer B (detergent disrupts the aggregate, killing the "activity").

Data Presentation & Analysis

Expected Results Table

When analyzing 1,2,4-oxadiazole libraries, expect a hit rate slightly lower than standard amide libraries due to rigid geometry, but with higher ligand efficiency.

ParameterStandard Amide Library1,2,4-Oxadiazole LibraryNotes
Hit Rate 0.5% - 1.5%0.3% - 0.8%Rigid scaffold requires precise fit.
Solubility Issues ModerateHighOxadiazoles are lipophilic; watch for precipitation.
False Positives (Redox) LowModerateC5-electrophilicity in specific subsets.
Metabolic Stability Low (Hydrolysis)HighResistant to esterases/peptidases.
Mechanism of Interference Diagram

Understanding how false positives occur is vital for triage.

Interference_Mechanism Oxadiazole Activated 1,2,4-Oxadiazole Reaction Nucleophilic Attack at C5 Position Oxadiazole->Reaction Nucleophile Assay Nucleophile (DTT / Cysteine) Nucleophile->Reaction RingOpen Ring Opening (Boulton-Katritzky Type) Reaction->RingOpen Adduct Covalent Adduct (Irreversible Inhibition) Reaction->Adduct FalsePos FALSE POSITIVE (Artifact) RingOpen->FalsePos Adduct->FalsePos

Figure 2: Mechanism of assay interference. Nucleophiles in the assay buffer can attack activated oxadiazole rings, leading to false inhibition data.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

  • Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009. Link

  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link

  • Rice, K. D., et al. "Novel 1,2,4-oxadiazole benzoic acids as high affinity sphingosine-1-phosphate-1 (S1P1) receptor agonists." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Olesen, P.H. "The use of bioisosteres in drug design: The 1,2,4-oxadiazole ring as a bioisostere for the amide bond." Current Opinion in Drug Discovery & Development, 2001.

Sources

Troubleshooting & Optimization

"optimization of reaction conditions for 1,2,4-oxadiazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the critical challenges in synthesizing 3,5-disubstituted-1,2,4-oxadiazoles. As a core pharmacophore in medicinal chemistry (bioisostere for esters/amides), achieving high yields and purity is essential. This document synthesizes field-proven protocols with mechanistic troubleshooting to optimize your workflows.

Module 1: The Amidoxime Route (Coupling & Cyclization)[2][3][4]

The most common synthetic route involves the coupling of an amidoxime with a carboxylic acid (or derivative) followed by cyclodehydration. While conceptually simple, this "4+1" strategy often stalls at the O-acylamidoxime intermediate or suffers from side reactions.

Core Mechanism & Troubleshooting Logic

The reaction proceeds in two distinct phases:[2][3]

  • O-Acylation: Activation of the carboxylic acid and attack by the amidoxime oxygen.[4]

  • Cyclodehydration: Loss of water to form the aromatic ring.

OxadiazoleMechanism Start Amidoxime + Acid Activation Acid Activation (Coupling Reagent) Start->Activation Reagents: T3P, CDI, EDC Intermediate O-Acylamidoxime (Key Intermediate) Activation->Intermediate O-Attack (Kinetic) SideProduct N-Acylamidoxime (Dead End) Activation->SideProduct N-Attack (Thermodynamic) Cyclization Cyclodehydration (- H₂O) Intermediate->Cyclization Heat / Base Product 1,2,4-Oxadiazole Cyclization->Product

Figure 1: Mechanistic pathway distinguishing the desired O-acylation from the parasitic N-acylation pathway.

Troubleshooting Q&A

Q1: I observe the formation of the O-acylamidoxime intermediate by LC-MS, but it refuses to cyclize to the final product. What conditions drive the cyclodehydration? A: The O-acylamidoxime intermediate is stable at room temperature. Cyclization is endothermic and requires energy or chemical assistance.

  • Thermal Drive: Heat the reaction mixture to 100–115 °C in a high-boiling solvent like Toluene, DMF, or Diglyme.

  • Microwave: Microwave irradiation (120 °C, 10–20 min) is highly effective for overcoming the activation energy barrier rapidly.

  • Superbase Method: If thermal conditions degrade your substrate, use NaOH in DMSO at room temperature.[5] The highly polar, basic environment facilitates the dehydration without external heat.

Q2: My reaction yields a significant amount of "dead-end" side product (N-acylamidoxime). How do I prevent this? A: N-acylation is often the thermodynamic product, while O-acylation is the kinetic product. To favor O-acylation:

  • Lower the Temperature: Perform the initial coupling at 0 °C to RT .

  • Choice of Base: Use a non-nucleophilic base (e.g., DIPEA) to prevent base-catalyzed rearrangement.

  • Switch Reagents: T3P (Propylphosphonic anhydride) is superior for suppressing N-acylation due to its specific activation mechanism that favors oxygen nucleophiles.

Module 2: Optimization of Coupling Reagents

Selecting the right coupling reagent is the single most impactful variable.

Comparative Analysis of Coupling Reagents
ReagentMechanism NoteBest For...Protocol Complexity
T3P (Propylphosphonic anhydride)Low epimerization, water-soluble byproducts. Favors O-acylation.Scale-up & One-pot synthesis. Excellent for sterically hindered acids.Low (Simple workup)
CDI (Carbonyldiimidazole)Forms reactive acyl imidazole. Moisture sensitive.[6]One-pot reactions where acid chlorides are too harsh.Medium (CO₂ evolution)
EDC / HOBt Standard carbodiimide coupling.Small-scale discovery chemistry.Medium (Urea byproduct removal)
Acid Chlorides Highly reactive electrophiles.Simple substrates. Risk of N-acylation is highest here.High (Requires dry conditions)
Recommended Protocol: T3P-Mediated One-Pot Synthesis

This protocol is favored for its mild conditions, high tolerance for functional groups, and ease of purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][6]

  • Amidoxime (1.1 equiv)

  • T3P (50% in EtOAc/DMF, 2.0–3.0 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid and base (TEA) in EtOAc. Add T3P solution dropwise at 0 °C. Stir for 15–30 min to form the active anhydride.

  • Coupling: Add the amidoxime to the mixture. Allow to warm to Room Temperature (RT) and stir until the acid is consumed (monitored by TLC/LC-MS). Note: This forms the O-acylamidoxime.[5][6][7][8]

  • Cyclization: Heat the reaction mixture to reflux (approx. 77 °C for EtOAc) or 80–100 °C (for DMF) . Monitor for the conversion of the intermediate to the 1,2,4-oxadiazole (typically 2–12 h).

  • Workup: Wash with water and saturated NaHCO₃. T3P byproducts are water-soluble, simplifying purification.[9]

Module 3: Alternative Route – 1,3-Dipolar Cycloaddition[10]

When the amidoxime route fails (e.g., due to unstable acids), the cycloaddition of nitrile oxides to nitriles is a powerful alternative.

Q3: I am using the nitrile oxide route, but I see a major byproduct with twice the mass of my nitrile oxide. What is happening? A: You are observing dimerization to furoxan (1,2,5-oxadiazole-2-oxide).[5][8] Nitrile oxides are unstable species that rapidly dimerize if not trapped.[6]

  • Solution (In Situ Generation): Do not isolate the nitrile oxide. Generate it in situ (e.g., from chloroxime using base) in the presence of a large excess of the dipolarophile (nitrile) .

  • Slow Addition: Add the precursor (hydroximoyl chloride) slowly to the reaction mixture to keep the steady-state concentration of the nitrile oxide low.

Module 4: Stability & The Boulton-Katritzky Rearrangement

A unique failure mode for 1,2,4-oxadiazoles is their tendency to rearrange into other heterocycles under thermal or nucleophilic stress.

Troubleshooting Flowchart

Troubleshooting Issue Issue: Product Purity/Stability Check1 Is the product rearranging during purification? Issue->Check1 Check2 Is the O-acyl intermediate hydrolyzing? Issue->Check2 BKR Suspect Boulton-Katritzky Rearrangement (BKR) Check1->BKR Yes Structure Does C(3) have a nucleophilic side chain (NH, OH)? BKR->Structure Solution1 Avoid Acidic/Basic Workup. Purify on Neutral Alumina. Structure->Solution1 Yes Solution2 Ensure Anhydrous Conditions. Switch to T3P Protocol. Check2->Solution2 Yes

Figure 2: Decision tree for diagnosing stability issues post-synthesis.

Q4: My product converts to a different isomer upon heating or prolonged storage. Is this reversible? A: This is likely the Boulton-Katritzky Rearrangement (BKR) . It is generally irreversible thermodynamically.

  • Mechanism: If the substituent at the C(3) position contains a nucleophilic atom (like an amine or oxime nitrogen) in the

    
    , 
    
    
    
    , or
    
    
    position, it can attack the ring nitrogen (N2), causing ring opening and recyclization to a new, more stable heterocycle (e.g., 1,2,4-triazole or 1,3,4-oxadiazole).
  • Prevention: Avoid introducing nucleophilic side chains at C(3) until after the oxadiazole ring is formed, or keep the side chain protected (e.g., Boc-amine) during the synthesis.

References

  • Augustine, J. K., et al. (2009).[10] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[5][9][11] Tetrahedron Letters.

  • Baykov, S. V., et al. (2017).[12] "One-Pot Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters in Superbase Medium." The Journal of Organic Chemistry.

  • Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry.

  • Boulton, A. J., & Katritzky, A. R. (1962). "Heterocyclic Rearrangements." Revue Roumaine de Chimie. (Foundational text on BKR).

  • BenchChem Technical Support. (2025). "Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis." BenchChem Knowledge Base.

Sources

Technical Support Center: Purification of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this chiral amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

I. Understanding the Molecule and Its Challenges

This compound is a chiral molecule featuring a sterically bulky tert-butyl group and a basic amine function attached to a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amides and esters.[1] However, the combination of these structural features presents unique purification challenges.

The primary challenges in purifying this compound are twofold:

  • Removal of Synthesis-Related Impurities: The synthesis of 1,2,4-oxadiazoles can involve multiple steps and reagents, leading to a variety of potential impurities.[1][2][3] These can include unreacted starting materials, reaction intermediates, and byproducts from side reactions.

  • Chiral Separation (Enantioseparation): As a chiral amine, separating the two enantiomers is often a critical step, particularly in pharmaceutical development where the biological activity can be stereospecific.[4][5][6]

This guide will address both of these challenges in detail.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Crude Product is an Oil or Gummy Solid and Difficult to Handle

Question: After the final reaction step and initial work-up, my product is a persistent oil or a sticky solid, making it difficult to purify further. What are the likely causes and solutions?

Answer: This is a common issue, often caused by residual high-boiling solvents or highly polar impurities.

Causality: Solvents like DMF or DMSO, often used in oxadiazole synthesis, have high boiling points and can be difficult to remove completely by simple rotary evaporation.[3] Their presence can prevent your product from solidifying. Additionally, polar impurities can interfere with crystallization.

Troubleshooting Steps:

  • Azeotropic Removal of Solvents:

    • Dissolve the oily product in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.

    • Add a non-polar co-solvent like toluene.

    • Evaporate the solvents under reduced pressure. The toluene will form an azeotrope with the high-boiling solvent, facilitating its removal. This process may need to be repeated.[3]

  • Trituration:

    • Trituration is a technique to induce crystallization and wash away soluble impurities.

    • Place the crude product in a flask and add a solvent in which your desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a mixture).

    • Stir the mixture vigorously. The goal is for your product to solidify while the impurities remain in the solvent.

    • Collect the resulting solid by filtration and wash with a small amount of the cold trituration solvent.[3]

  • Short Silica Gel Plug:

    • If trituration is unsuccessful, a quick filtration through a short plug of silica gel can remove baseline impurities that may be inhibiting crystallization.[3]

Issue 2: Co-elution of Product with Impurities During Column Chromatography

Question: I'm using flash column chromatography, but my product is co-eluting with starting materials or byproducts. How can I improve the separation?

Answer: Co-elution is a frequent challenge when dealing with compounds of similar polarity. Optimizing your chromatographic conditions is key.

Causality: The polarity of your target molecule may be very close to that of certain impurities, leading to overlapping retention factors (Rf) on the stationary phase.

Troubleshooting Steps:

  • Optimize the Eluent System:

    • Gradient Elution: If using an isocratic (constant solvent mixture) system, switching to a gradient elution can significantly improve resolution. Start with a less polar solvent system and gradually increase the polarity.[3]

    • Solvent System Modification: For moderately polar compounds like this amine, common solvent systems include hexane/ethyl acetate or DCM/methanol.[2][7][8] Fine-tune the polarity by adding a small amount of a third solvent.

    • Additives: Since the target is a basic amine, adding a small amount of triethylamine (TEA) (0.1-1%) to the eluent can reduce peak tailing on silica gel and improve separation.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for amines compared to silica gel.

Issue 3: Difficulty in Separating Enantiomers

Question: I need to separate the enantiomers of this compound. What are the most effective methods?

Answer: The separation of enantiomers, or chiral resolution, is a specialized field. For chiral amines, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[4][5]

Causality: Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatography. Chiral separation relies on creating a chiral environment where the two enantiomers interact differently.

Recommended Approach: Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and thus separation.[6]

Key Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor.

    • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and highly effective for a broad range of chiral compounds, including amines.[6][9]

    • Pirkle-type CSPs: These are also effective for separating π-acidic racemates like derivatives of amines.[6]

  • Mobile Phase Optimization:

    • Normal Phase: Typically mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol).[9]

    • Additives: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) or ethanesulfonic acid (ESA) to the mobile phase can dramatically improve peak shape and resolution.[9]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of a 1,2,4-oxadiazole like this?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding amidoxime and carboxylic acid or acyl chloride.[3]

  • O-acylamidoxime Intermediate: This is the precursor to the cyclized 1,2,4-oxadiazole ring and may not have fully cyclized.[1][3]

  • Reagents and Catalysts: Coupling agents (e.g., EDC, HOBt) and bases (e.g., triethylamine) used in the synthesis.[3]

  • Byproducts from Side Reactions: Depending on the synthetic route, various side products can form.[10]

Q2: Can I use recrystallization for the final purification step?

A2: Yes, recrystallization is an excellent method for obtaining highly pure crystalline products, provided your compound is a solid.[7][11] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Common solvents for recrystallizing oxadiazole derivatives include ethanol, ethyl acetate/hexane, and similar systems.[7][11]

Q3: My compound appears to be degrading during purification. What could be the cause?

A3: While the 1,2,4-oxadiazole ring is generally stable, certain conditions can lead to degradation. A study on a similar 1,3,4-oxadiazole derivative showed degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress.[12] To minimize degradation:

  • Avoid prolonged exposure to strong acids or bases.

  • Keep temperatures as low as reasonably possible during solvent evaporation and chromatography.

  • Store the purified compound under inert gas if it is found to be sensitive to oxidation.

Q4: Are there alternatives to chiral HPLC for enantiomeric separation?

A4: Yes, other methods exist, although they may be less straightforward for this specific compound:

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms two diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.

  • Enzymatic Kinetic Resolution: Certain enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[4]

IV. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying the crude product to remove synthesis-related impurities.

1. Preparation: a. Analyze the crude mixture by Thin-Layer Chromatography (TLC) using various solvent systems (e.g., start with 70:30 hexane:ethyl acetate and adjust polarity) to find an eluent that gives a good separation with the product Rf between 0.2 and 0.4. b. Prepare the column by packing silica gel in the chosen non-polar solvent (e.g., hexane). c. Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of the elution solvent or DCM.

2. Elution: a. Load the sample onto the top of the column. b. Begin elution with the chosen solvent system. If using a gradient, start with the non-polar solvent and gradually introduce the more polar solvent. c. Collect fractions and monitor the separation by TLC.

3. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Method Development for Chiral HPLC Separation

This protocol provides a starting point for developing a chiral HPLC method.

1. Column and Initial Mobile Phase Selection: a. Column: Start with a polysaccharide-based chiral column (e.g., a cellulose or amylose-based CSP). b. Mobile Phase: Begin with a normal-phase eluent such as 90:10 hexane:isopropanol.

2. Initial Screening: a. Inject a small amount of the racemic mixture. b. Run the initial method and observe the chromatogram. Look for any signs of peak splitting, which would indicate partial separation.

3. Method Optimization: a. Adjust Solvent Ratio: Vary the ratio of hexane to alcohol (e.g., 95:5, 80:20) to alter retention times and improve resolution. b. Change Alcohol Modifier: If isopropanol does not provide good separation, try ethanol. c. Introduce Additives: If peak shape is poor or resolution is insufficient, add a small amount (0.1%) of a modifier to the mobile phase. For this basic amine, diethylamine (DEA) is a good first choice to try. d. Flow Rate and Temperature: Adjust the flow rate and column temperature to further optimize the separation.

V. Visualizations

Workflow for Troubleshooting Purification

G cluster_0 Initial State cluster_1 Initial Purification cluster_2 Purity Check cluster_3 Chiral Separation cluster_4 Troubleshooting Crude Crude Product (Oil/Gummy Solid) Trituration Trituration / Solvent Swap Crude->Trituration Column Flash Column Chromatography Trituration->Column PurityCheck Achiral Purity >95%? Column->PurityCheck ChiralHPLC Chiral HPLC PurityCheck->ChiralHPLC Yes OptimizeColumn Optimize Column Conditions (Solvent, Gradient, Additives) PurityCheck->OptimizeColumn No FinalProduct Pure Enantiomers ChiralHPLC->FinalProduct OptimizeColumn->Column G cluster_0 Primary Factors cluster_1 Secondary Factors cluster_2 Tertiary Factors cluster_3 Outcome CSP Chiral Stationary Phase (CSP) - Polysaccharide-based - Pirkle-type MobilePhase Mobile Phase - Normal Phase (Hexane/IPA) - Reversed Phase - Polar Organic CSP->MobilePhase Additives Additives - Basic (DEA) - Acidic (TFA, ESA) MobilePhase->Additives Conditions Physical Conditions - Flow Rate - Temperature Additives->Conditions Outcome {Separation Outcome|- Resolution - Peak Shape - Retention Time} Conditions->Outcome

Caption: Hierarchy of factors influencing chiral HPLC separation of amines.

VI. References

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]

  • Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. PMC. [Link]

  • Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing). [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. ResearchGate. [Link]

  • tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. ResearchGate. [Link]

  • One-Step Construction of 1,3,4-Oxadiazoles with Anticancer Activity from Tertiary Amines via a Sequential Copper(I). (2024). MDPI. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Hindawi. [Link]

Sources

"improving yield and purity of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity for 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering challenges with the synthesis of This compound . This molecule presents a classic "tug-of-war" in heterocyclic chemistry:

  • The Chiral Center: The

    
    -amino ethyl group is prone to racemization during the high-heat cyclization required to close the oxadiazole ring.
    
  • The Polarity: The free primary amine is highly polar, making extraction from aqueous byproducts difficult.

  • The Ring Stability: While 3-tert-butyl-1,2,4-oxadiazoles are robust, the N-O bond can cleave under the strong acidic conditions often used to deprotect the amine.

This guide moves away from legacy methods (like CDI/DMF reflux) which often result in tarry byproducts and racemization, recommending instead a T3P® (Propylphosphonic anhydride) mediated cycle .

Module 1: The "Golden Route" Protocol

Objective: Maximize yield while preserving chiral integrity.

The most robust method for this specific scaffold involves coupling N-Boc-L-Alanine with 3-tert-butyl-N'-hydroxyacetimidamide (the amidoxime).

Why T3P?

Legacy coupling agents (EDC/HOBt) often stall at the O-acyl intermediate, requiring high heat (>100°C) to force cyclization. High heat = Racemization. T3P acts as both a coupling agent and a water scavenger. It drives the reaction to completion at lower temperatures (often refluxing EtOAc or mild warming in DMF), significantly preserving the enantiomeric excess (ee%).

The Workflow Diagram

SynthesisWorkflow Start1 N-Boc-L-Alanine Coupling Coupling & Cyclization (T3P, EtOAc, 70°C) Start1->Coupling Start2 3-t-Butyl Amidoxime Start2->Coupling Inter Protected Intermediate (N-Boc-Oxadiazole) Coupling->Inter - H2O - HOP(O)(Pr)OH Deprotect Deprotection (4M HCl in Dioxane) Inter->Deprotect Boc Removal Final Target Amine (HCl Salt) Deprotect->Final Precipitation

Caption: Figure 1. Optimized One-Pot Cyclization using T3P followed by controlled acidic deprotection.

Step-by-Step Protocol
  • Activation: Dissolve N-Boc-L-Alanine (1.0 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq) and DIPEA (3.0 eq). Stir at 0°C for 20 min.

  • Addition: Add 3-tert-butyl-N'-hydroxyacetimidamide (1.1 eq).

  • Cyclization: Heat to reflux (approx 77°C) for 4-8 hours. Monitor via LCMS for the disappearance of the O-acyl intermediate.

  • Workup: Wash with sat. NaHCO₃ (removes T3P byproducts) and brine. Dry and concentrate.

  • Deprotection: Dissolve intermediate in minimal dry dioxane. Add 4M HCl in dioxane (5 eq) at 0°C. Warm to RT.

  • Isolation: The product often precipitates as the HCl salt. Filter and wash with Et₂O.

Module 2: Troubleshooting Yield & Cyclization

Issue: "I see the intermediate mass, but the ring won't close."

If your LCMS shows the mass of the O-acyl amidoxime (Linear intermediate) but not the oxadiazole (Cyclized product), the dehydration step is failing.

VariableRecommendationThe "Why" (Mechanism)
Solvent Switch from EtOAc to DMF or Toluene .EtOAc boils at 77°C. Some sterically hindered oxadiazoles need 100-110°C to eliminate water.
Base Increase DIPEA or use Pyridine .[1]T3P requires a buffered environment to activate. If the solution is too acidic, activation stalls.
Water Add 4Å Molecular Sieves .Cyclization is a dehydration equilibrium. Removing water physically shifts equilibrium to the product.
The "Sticky" Intermediate Diagnosis

If you use EDC/HOBt instead of T3P, you will likely isolate the O-acyl amidoxime. To force this to close:

  • Protocol: Dissolve the intermediate in Toluene. Add catalytic p-TsOH (10 mol%). Reflux with a Dean-Stark trap.

  • Warning: This method has a higher risk of racemizing the chiral center next to the amine.

Module 3: Troubleshooting Purity & Isolation

Issue: "My product is impure or degrading during deprotection."

The 1,2,4-oxadiazole ring is generally stable, but the N-O bond is the "weak link." Strong acid + Nucleophiles + Heat = Ring Opening (forming a nitrile).

Deprotection Logic Gate

DeprotectionLogic Start Deprotection Step Method Choose Acid Source Start->Method TFA TFA / DCM Method->TFA Standard HCl HCl / Dioxane Method->HCl Preferred Result1 Risk: Ring Opening (If heated or prolonged) TFA->Result1 Result2 Safe: Product Precipitates (Kinetic Control) HCl->Result2

Caption: Figure 2. Selection of deprotection conditions to minimize oxadiazole ring cleavage.

Critical Fixes:

  • Avoid TFA if possible: TFA forms a soluble salt that requires evaporation. The concentration process increases acidity and can degrade the ring.

  • Use HCl/Dioxane: The amine-HCl salt is usually insoluble in dioxane/ether. As it forms, it precipitates out of the acidic solution, protecting it from further degradation.

  • Free-Basing the Amine:

    • Do not use strong hydroxide (NaOH) for prolonged periods.

    • Use solid K₂CO₃ in MeOH or a quick extraction with sat. NaHCO₃/DCM.

    • Purification: If column chromatography is needed for the free amine, add 1% Triethylamine to your DCM/MeOH eluent to prevent the amine from streaking on the silica.

FAQ: Rapid Response

Q: Can I use CDI (Carbonyldiimidazole) for this coupling? A: Yes, but proceed with caution. CDI generates the O-acyl amidoxime efficiently, but the subsequent cyclization often requires heating to 100°C+ in DMF. This thermal stress frequently causes racemization of the


-amino ethyl group. T3P allows cyclization at lower temperatures.

Q: My product is an oil, but I need a solid. How do I crystallize it? A: The free base is likely an oil due to the lipophilic tert-butyl group fighting the polar amine. Convert it to the Hydrochloride salt (using HCl in ether) or the Oxalate salt . These crystallize readily and are more stable for storage.

Q: I see a +18 mass peak in my LCMS. What is it? A: This is likely the hydrolyzed ring . If the oxadiazole ring opens during acidic workup, you may form an acyl-amidine or nitrile species. Ensure your deprotection step is kept cold (0°C to RT) and quenched immediately upon completion.

References
  • Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[2][3] Tetrahedron Letters. (Demonstrates the superiority of T3P for yield and mild conditions).

  • Poulain, F., et al. (2001). "Parallel Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters. (Discusses the limitations of CDI and thermal cyclization regarding purity).

  • BMS-708163 Stability Study. (2012). "Degradation kinetics and mechanism of an oxadiazole derivative." Journal of Pharmaceutical Sciences. (Key reference for the acid-instability mechanism of the 1,2,4-oxadiazole ring).

  • Pace, A., et al. (2015). "Recent Advances in the Chemistry of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry. (Comprehensive review of stability and reactivity).

Sources

"troubleshooting low bioactivity of 1,2,4-oxadiazole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket: #OXD-BIO-001 | Agent: Senior Application Scientist

Introduction: Beyond the Bioisostere

Welcome to the Technical Support Center. You are likely here because your 1,2,4-oxadiazole scaffold—designed as a stable bioisostere for an ester or amide—is showing unexpectedly low bioactivity or erratic SAR (Structure-Activity Relationship) data.

While 1,2,4-oxadiazoles are privileged scaffolds in medicinal chemistry due to their ability to improve pharmacokinetic (PK) profiles and lock conformations, they possess unique vulnerabilities that often go undetected in standard screening cascades. This guide addresses the three most common "failure modes" of this chemotype: Hydrolytic Instability , Reductive Metabolism , and Synthetic Impurities .

Module 1: Chemical Stability & Integrity

Issue: "My compound loses activity after storage in DMSO or assay buffer."

Diagnosis: The 1,2,4-oxadiazole ring is not as inert as commonly believed. It is susceptible to hydrolytic ring opening , particularly when the C5 position is substituted with electron-withdrawing groups (EWGs) or when exposed to nucleophiles (including water) at extreme pH.

The Mechanism of Failure

The C5 carbon is significantly more electrophilic than the C3 carbon.

  • Acidic Conditions (pH < 4): Protonation of N4 activates the C5 position for nucleophilic attack by water, leading to ring opening.

  • Basic Conditions (pH > 8): Direct nucleophilic attack on C5 by hydroxide ions cleaves the ring, often yielding the original amidoxime or an aryl nitrile.

Key Insight: If your assay buffer is basic (pH > 7.4) or contains nucleophilic thiols (e.g., DTT, Glutathione), you may be degrading your compound during the assay [1].

Troubleshooting Protocol: Stability Validation
  • Step 1: Prepare a 10 mM stock in DMSO.

  • Step 2: Dilute to 10 µM in your specific Assay Buffer (ensure DTT/nucleophiles are present if used in the real assay).

  • Step 3: Incubate at ambient temperature for 0, 4, and 24 hours.

  • Step 4: Analyze via LC-MS.[1] Look for a mass shift of +18 Da (hydrolysis/hydration) or ring-scission products.

Visualizing the Instability Pathway The following diagram illustrates the critical failure points in the stability logic.

OxadiazoleStability Start Low Bioactivity Observed Check_pH Check Assay pH & Nucleophiles Start->Check_pH Acidic pH < 4 (N4 Protonation) Check_pH->Acidic Acidic Basic pH > 8 or Thiols (C5 Nucleophilic Attack) Check_pH->Basic Basic/Nu- Stable Compound Intact (Proceed to Metabolism) Check_pH->Stable Neutral/No Nu- RingOpen Ring Opening (Loss of Pharmacophore) Acidic->RingOpen Basic->RingOpen

Figure 1: Decision tree for diagnosing pH-dependent hydrolytic instability in 1,2,4-oxadiazoles.

Module 2: Metabolic Stability (Microsomal)

Issue: "Potent in vitro, but zero exposure or activity in vivo."

Diagnosis: You are likely facing reductive ring opening . While researchers often screen for CYP450 oxidative stability, 1,2,4-oxadiazoles are uniquely vulnerable to cytosolic reductases and enzymes that cleave the N-O bond.

The Science

The N-O bond is the weak link. In the presence of heme-containing enzymes or specific reductases, this bond can be cleaved, opening the ring to form an amidine derivative. This is often a "silent" clearance route because standard oxidative stability assays (without appropriate cofactors or anaerobic conditions) might miss it [2].

FAQ: How do I fix this via SAR?

Q: Does the position of substituents matter? A: Yes. The C5 position is the metabolic "hotspot."

  • Avoid: Strong Electron Withdrawing Groups (EWGs) on the C5-aryl ring. They make the ring more electron-deficient and susceptible to reductive attack.

  • Try: Placing the more metabolically labile group at C3 and a stabilizing group (like a bulky alkyl or electron-rich aryl) at C5.

Comparison of Substitution Patterns

Feature3-Substituted (Aryl at C3)5-Substituted (Aryl at C5)
Electrophilicity LowerHigh (Vulnerable to Nu- attack)
Metabolic Stability Generally HigherLower (Prone to reductive cleavage)
Synthesis Requires Aryl-AmidoximeRequires Aryl-Acid/Ester

Module 3: Synthetic Impurities (The "False Negative")

Issue: "My SAR is flat or inconsistent between batches."

Diagnosis: Your sample may contain uncyclized O-acyl amidoxime .[2] The synthesis of 1,2,4-oxadiazoles typically proceeds in two steps:

  • Acylation of an amidoxime.[2][3][4]

  • Cyclodehydration (ring closure).

If Step 2 is incomplete, the linear O-acyl amidoxime intermediate remains. This intermediate often has similar polarity to the product, making it hard to separate by standard flash chromatography.

Why this kills bioactivity:
  • The linear intermediate lacks the rigid geometry required for target binding.

  • It acts as a "diluent," reducing the effective concentration of the active drug.

  • In some cases, the intermediate hydrolyzes back to the starting materials in the assay well.

QC Protocol: The "Dehydration Check"

Always check your LC-MS for the following mass difference:

  • Target Mass (M): Your desired oxadiazole.

  • Impurity Mass (M+18): The uncyclized intermediate (Product + H2O).

Action: If M+18 is present, reflux your compound in toluene with a Dean-Stark trap or treat with mild base (e.g., TBAF in THF) to force cyclization [3].

Module 4: Solubility & Aggregation

Issue: "Steep dose-response curves or varying IC50s."

Diagnosis: 1,2,4-Oxadiazoles are planar and aromatic. This leads to high lattice energy and poor aqueous solubility, causing colloidal aggregation in assay buffers. Aggregates sequester the enzyme, leading to false positives or erratic inhibition.

Optimization Workflow

To disrupt planarity and improve solubility without losing the bioisosteric benefit:

  • Escape from Flatland: Introduce sp3 hybridized centers (e.g., replace a phenyl ring with a piperidine or bicyclo[1.1.1]pentane).

  • Detergent Check: Run your assay with 0.01% Triton X-100. If potency drops significantly, your compound was likely acting via non-specific aggregation.

OptimizationCycle Flat Planar 1,2,4-Oxadiazole (High Lattice Energy) Solubility Poor Solubility (Aggregation) Flat->Solubility Strategy Strategy: Add sp3 Character Solubility->Strategy Result Improved Solubility (Valid Bioactivity) Strategy->Result

Figure 2: Physicochemical optimization strategy to prevent assay interference.

References

  • Wang, L. et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163. Journal of Pharmaceutical Sciences.

  • Makino, C. et al. (2019).[5] In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction.[5] Xenobiotica.

  • BenchChem Technical Support. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Guides.

Sources

Technical Support Center: Solubility Optimization for 1,2,4-Oxadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Enhancing the solubility of poorly soluble 1,2,4-oxadiazole derivatives

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical support hub for 1,2,4-oxadiazole optimization. If you are here, you are likely facing a common medicinal chemistry bottleneck: your compound has excellent potency but precipitates immediately in aqueous media.

1,2,4-Oxadiazoles are popular bioisosteres for amides and esters due to their metabolic stability and ability to engage in


-stacking interactions. However, these same properties often render them "Brick Dust"  molecules—compounds with high melting points (due to planar crystal packing) and moderate lipophilicity.

This guide moves beyond generic advice. We treat solubility as a debugging process, isolating whether your issue is thermodynamic (crystal energy) or kinetic (wetting/dissolution), and applying the correct patch.

Module 1: Chemical & Structural Troubleshooting

User Query: "I tried making a Hydrochloride (HCl) salt to improve solubility, but the compound disproportionates or degrades in water. Why?"

Root Cause Analysis

The 1,2,4-oxadiazole ring is an extremely weak base (


 to 

). Unlike pyridine or imidazole, the ring nitrogens are not basic enough to form stable salts with pharmaceutically acceptable acids in water.
  • The Trap: If you form an HCl salt in an organic solvent (e.g., ether), it will likely hydrolyze back to the free base immediately upon contact with water (disproportionation), causing precipitation.

  • The Risk: Strong acidic conditions can sometimes trigger ring opening, although 1,2,4-oxadiazoles are generally more acid-stable than base-stable.

Actionable Solutions
  • Switch to Co-crystals: Instead of proton transfer (salt), rely on hydrogen bond donors.

    • Reagent: Try co-formers like Glutaric acid or Saccharin .

    • Mechanism:[1][2] These disrupt the planar

      
      -stacking of the oxadiazole rings without requiring ionization.
      
  • Append Solubilizing Tails:

    • If SAR permits, introduce a basic amine handle (e.g., morpholine, piperazine) external to the ring. This provides a distinct protonation site (

      
      ) for stable salt formation.
      

Module 2: Formulation Strategies (The "How-To")

User Query: "My compound has high LogP (>4) and won't dissolve even with 5% DMSO. What is the next step?"

Strategy A: Cyclodextrin Complexation (The "Grease Ball" Fix)

If your molecule is lipophilic but crystalline, Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard. The 1,2,4-oxadiazole ring fits well within the

-CD cavity.
Protocol: Phase Solubility Screening
  • Objective: Determine the stability constant (

    
    ) to predict in vivo solubilization.
    
  • Materials: HP-

    
    -CD (Kleptose®), Phosphate Buffer (pH 6.8).
    

Step-by-Step Workflow:

  • Preparation: Prepare 0%, 5%, 10%, 15%, and 20% (w/v) HP-

    
    -CD solutions in buffer.
    
  • Saturation: Add excess 1,2,4-oxadiazole derivative to each vial.

  • Equilibration: Shake at 25°C for 24–48 hours.

  • Filtration: Filter through 0.45 µm PVDF filter (do not use nylon, which binds oxadiazoles).

  • Quantification: Analyze filtrate via HPLC-UV.

  • Data Analysis: Plot Concentration (M) vs. % CD. A linear increase indicates a 1:1 inclusion complex.

Strategy B: Amorphous Solid Dispersions (The "Brick Dust" Fix)

If your Melting Point is


C, cyclodextrins may not overcome the crystal lattice energy. You must break the lattice using an Amorphous Solid Dispersion (ASD).[3]
Protocol: Small-Scale Solvent Evaporation
  • Polymer Selection: Use HPMC-AS (L or M grade) or PVPVA64 .

    • Why? HPMC-AS provides pH-dependent release (preventing precipitation in the stomach), crucial for weak bases.

  • Ratio: Start with 1:3 (Drug:Polymer).

  • Solvent: Dissolve both in Acetone/Methanol (1:1).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.

  • Verification: Analyze via DSC. A single Glass Transition temperature (

    
    ) indicates a successful miscible dispersion.
    

Module 3: Analytical Troubleshooting & Stability

User Query: "I see a new peak in my HPLC chromatogram after 24 hours in buffer at pH 8. Is my compound dissolving or degrading?"

Critical Warning: Base-Catalyzed Ring Opening

While 1,2,4-oxadiazoles are bioisosteres of esters, they are susceptible to nucleophilic attack at the C5 position, especially at high pH (


) or in the presence of strong nucleophiles (thiols).

The Degradation Pathway:

  • Hydroxide attacks C5.

  • Ring opens to form an Acyl Amidoxime .

  • This is often reversible in acid but irreversible if it further hydrolyzes.

Diagnostic Check:

  • Run LC-MS.[4]

  • Look for: Mass shift of +18 Da (Water addition) or ring fragmentation.

  • Fix: Ensure your formulation buffer is kept at pH < 7.4. Avoid using strong bases (NaOH) for pH adjustment; use Meglumine or Tris instead.

Visualization: Decision Logic & Pathways

Figure 1: Solubility Optimization Decision Tree

Caption: A logic flow for selecting the correct solubility technology based on Melting Point (MP) and Lipophilicity (LogP).

SolubilityStrategy Start Start: Poor Solubility CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Brick Dust) CheckMP->HighMP High Lattice Energy LowMP MP < 200°C (Grease Ball) CheckMP->LowMP Low Lattice Energy CheckLogP Check LogP HighMP->CheckLogP Lipid Strategy: Lipid Formulation (SEDDS / Oils) LowMP->Lipid Very Lipophilic CD Strategy: Cyclodextrin Complexation (HP-beta-CD) LowMP->CD Moderately Lipophilic Salt Strategy: Salt Formation (Only if basic tail present) LowMP->Salt Ionizable Group? HighLogP LogP > 4 CheckLogP->HighLogP Hydrophobic ModLogP LogP < 4 CheckLogP->ModLogP Moderate ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVPVA) HighLogP->ASD Nano Strategy: Nanosuspension (Wet Milling) ModLogP->Nano

Figure 2: Base-Catalyzed Degradation Mechanism

Caption: Mechanism of 1,2,4-oxadiazole ring opening under basic conditions (pH > 7.5), leading to false solubility readings.

Degradation Oxadiazole Intact 1,2,4-Oxadiazole (Active) Transition Tetrahedral Intermediate (OH- attack at C5) Oxadiazole->Transition + OH- (High pH) OpenRing Acyl Amidoxime (Ring Open / Inactive) Transition->OpenRing Ring Cleavage OpenRing->Oxadiazole + H+ (Acidic Reversal)

Summary Data Table: Excipient Compatibility

Excipient ClassRecommended CandidateWhy for 1,2,4-Oxadiazoles?Watch Out For
Polymer (ASD) HPMC-AS (L-grade)Stabilizes amorphous form; prevents crystallization of planar rings.High pH dissolution only (enteric).
Cyclodextrin HP-

-CD
Cavity size matches 5-membered heterocycles perfectly.Binding constant (

) drops if LogP > 5.
Surfactant Vitamin E TPGSImproves wetting of "Brick Dust" crystals.Can form peroxides; check stability.
Co-solvent PEG 400Good solubilizer for initial screening.High osmotic pressure in vivo; max 10-20%.

References

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Pace, A., et al. (2015). "Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications." Heterocycles. Link

  • Serajuddin, A. T. (1999). "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences. Link

  • Zhu, Y., et al. (2020). "Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives." BMC Chemistry. Link

Sources

"addressing instability issues of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine[1][2]

Executive Summary: The "Electrophilic Trap"

Status: Critical Attention Required Molecule Class: 3,5-disubstituted-1,2,4-oxadiazole Primary Risk: Nucleophilic Ring Opening & Hydrolysis[1][2]

Researchers frequently encounter inconsistent IC50 values or "vanishing" compound peaks with This compound .[1][2] This is rarely due to synthesis errors; rather, it is an intrinsic property of the 1,2,4-oxadiazole ring , which acts as a latent electrophile.[1][2]

The C5 position of the oxadiazole ring is highly electron-deficient. In the presence of biological nucleophiles (thiols like DTT/Glutathione) or at elevated pH, the ring undergoes irreversible cleavage. This guide provides the protocols to stabilize this scaffold during assays.

Module 1: Assay Buffer Compatibility (The Thiol Warning)

The Problem: You observe a rapid loss of potency or signal decay in biochemical assays containing reducing agents. The Mechanism: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at the C5 carbon.[3] Strong nucleophiles, particularly thiols used to maintain protein stability (DTT,


-mercaptoethanol), attack this position, causing the ring to open.[1][2] This destroys the pharmacophore.
Degradation Pathway (Mechanism of Action)

The following diagram illustrates the nucleophilic attack mechanism that degrades your compound.

degradation_mechanism Compound Intact Molecule (Active) Intermediate Tetrahedral Intermediate Compound->Intermediate Attack at C5 Nucleophile Nucleophile Attack (DTT / OH- / R-NH2) Nucleophile->Intermediate RingOpen Ring Opening (N-O Bond Cleavage) Intermediate->RingOpen e- shift Product Degradation Product (Inactive Acyl-Guanidine/Amidine) RingOpen->Product Hydrolysis

Caption: Figure 1. The electrophilic C5 position of the 1,2,4-oxadiazole ring is the "Achilles' heel," susceptible to attack by assay buffer components.[2]

Troubleshooting Protocol: Buffer Optimization

Do not use standard "off-the-shelf" kinase or protease buffers without modification.

ComponentStandard Conc.Risk LevelRecommendation
DTT /

-ME
1–5 mMCRITICAL Replace immediately. Use TCEP (Tris(2-carboxyethyl)phosphine) which is less nucleophilic, or minimize thiol concentration (< 0.5 mM).[1][2]
pH > 8.0HIGH Maintain pH < 7.5. The ring becomes exponentially more unstable as pH rises (base-catalyzed hydrolysis).[1]
Primary Amines Tris BufferMODERATE Tris contains a primary amine.[1] While slow, it can react over long incubations.[1][2] Prefer HEPES or MOPS buffers.[1]
Module 2: Stock Solution & Storage

The Problem: Fresh powder works, but the DMSO stock solution loses potency after 2 weeks. The Mechanism:

  • Hygroscopicity: The primary amine side chain (-ethan-1-amine) is hygroscopic.[1] It pulls atmospheric water into the DMSO.

  • Hydrolysis: Even trace water in DMSO allows slow hydrolysis of the oxadiazole ring during freeze-thaw cycles.[1]

  • Formaldehyde Adducts: DMSO degrades slowly to formaldehyde, which reacts with the primary amine of your compound to form Schiff bases (methylated impurities).[1][2]

Protocol: Anhydrous Handling
  • Solvent: Use only Anhydrous DMSO (sealed under argon/nitrogen).[1][2]

  • Aliquot immediately: Do not store one large stock bottle. Prepare single-use aliquots (e.g., 20 µL) to prevent repeated freeze-thaw cycles.

  • Acidification (Optional): For extreme instability, adding 1 equivalent of HCl (forming the amine salt) often stabilizes the stock by protonating the amine, reducing its hygroscopicity and reactivity, though this may require pH re-adjustment in the assay.[1][2]

Module 3: Analytical QC (LC-MS)

The Problem: LC-MS shows multiple peaks or broad smearing. The Mechanism: The compound is degrading on the column due to the acidity of the mobile phase or high temperature.

Diagnostic Decision Tree

Use this logic flow to determine if the degradation is real or an artifact.

qc_decision_tree Start LC-MS Observation: Multiple Peaks / Low Purity Check1 Is Mobile Phase Acidic? (e.g., 0.1% Formic Acid) Start->Check1 Check2 Run Neutral Method (10mM Ammonium Bicarbonate) Check1->Check2 Yes Result1 Single Peak Detected? Check2->Result1 Conclusion1 Artifact: Compound is acid-labile on column. Result1->Conclusion1 Yes Conclusion2 Real Degradation: Check Stock Solution. Result1->Conclusion2 No

Caption: Figure 2. Diagnostic workflow to distinguish between on-column degradation and actual sample decomposition.

Recommended LC Conditions:

  • Column Temp: Keep < 30°C (High heat accelerates ring opening).[1][2]

  • Mobile Phase: If unstable in 0.1% Formic Acid, switch to 10mM Ammonium Acetate (pH ~6.5).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cellular assay (e.g., cell culture media)? A: Yes, but with caveats. Cell media (DMEM/RPMI) contains amino acids and serum proteins (nucleophiles).[1][2]

  • Action: Dose the compound immediately before the readout if possible.

  • Control: Run a stability control by incubating the compound in media (without cells) for the duration of the assay and analyzing by LC-MS.

Q2: Why is the tert-butyl group not protecting the ring? A: The tert-butyl group at the C3 position provides steric bulk, which protects the N2/C3 side. However, the nucleophilic attack typically occurs at C5 (the carbon attached to your amine chain).[1] The steric bulk at C3 offers minimal protection to the C5 "hotspot."

Q3: I see a mass shift of +18 Da. What is it? A: This is the signature of hydrolysis . The ring has opened and added a water molecule. This confirms that moisture ingress or high pH is your root cause.[1]

Q4: Is the compound light sensitive? A: 1,2,4-oxadiazoles can undergo photochemical rearrangement (Boulton-Katritzky type) under strong UV light.[1][2]

  • Action: Store stocks in amber vials. Do not leave clear plates on the bench under direct sunlight for extended periods.

References
  • Mechanism of 1,2,4-Oxadiazole Ring Opening

    • Title: Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163.
    • Source: Journal of Pharmaceutical Sciences (via PubMed/NIH)[1][2]

    • Context: Defines the pH-dependent hydrolysis mechanism (protonation at N4 vs anion
  • Bioisostere Stability & Nucleophilic Attack

    • Title: The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties.[1][2][4]

    • Source: BenchChem Technical Guides[1][2]

    • Context: Discusses metabolic stability and susceptibility to nucleophiles compared to esters/amides.[1]

  • General Heterocycle Stability in DMSO

    • Title: Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines.[5]

    • Source: Canadian Journal of Chemistry[6]

    • Context: Explains how DMSO increases the basicity/reactivity of primary amines, potentially accelerating self-degradation.[1]

    • [1][2]

Sources

"scale-up synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine challenges"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to assist researchers encountering specific challenges during the scale-up synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine .

Topic: this compound Ticket ID: OXD-552-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

This guide addresses the scale-up challenges for This compound . This molecule is a critical "amine building block" often used in the synthesis of S1P1 agonists and other immunomodulators.

Structural Analysis:

  • Core: 1,2,4-Oxadiazole ring.[1][2][3][4][5][6]

  • 3-Position: tert-Butyl group (provides lipophilicity and metabolic stability).

  • 5-Position: 1-Aminoethyl group (contains a chiral center, typically derived from Alanine).

Primary Synthetic Route: The industry-standard approach involves the condensation of N-hydroxy-2,2-dimethylpropanimidamide (tert-butyl amidoxime) with N-protected Alanine (usually Boc-Ala-OH), followed by cyclodehydration and deprotection.

Module 1: Amidoxime Synthesis & Safety

Ticket Subject: Safety hazards during large-scale preparation of tert-butyl amidoxime.

User Query:

"We are scaling up the reaction of pivalonitrile with hydroxylamine. We are observing inconsistent initiation and are concerned about the thermal stability of the reaction mixture. How do we manage this safely?"

Root Cause Analysis:

The formation of amidoximes from nitriles is exothermic. On a large scale, the accumulation of unreacted hydroxylamine due to delayed initiation can lead to a thermal runaway . Furthermore, free hydroxylamine is unstable and potentially explosive if concentrated or heated excessively.

Troubleshooting Protocol:

Q1: How do I prevent thermal runaway during addition?

  • Solution: Do not add all hydroxylamine at once. Use a fed-batch approach .

    • Suspend Hydroxylamine HCl (1.1 equiv) and Base (Na2CO3 or NaOH) in Methanol/Water (or Ethanol).

    • Heat to 50–60°C to ensure free hydroxylamine is generated.

    • Critical Step: Add Pivalonitrile slowly over 2–4 hours. Monitor the exotherm.

    • Process Check: Verify consumption of hydroxylamine by titration or TLC before workup to avoid distilling potentially explosive hydroxylamine residues.

Q2: The product is an oil and difficult to crystallize. How do I purify it?

  • Insight: tert-Butyl amidoxime (N-hydroxy-2,2-dimethylpropanimidamide) is a solid (mp ~108°C) but often oils out if impure.

  • Resolution:

    • Cool the reaction mixture to 0°C slowly.

    • Add water to precipitate the product.

    • If it oils, seed with a pure crystal. Recrystallize from Hexane/Ethyl Acetate (or Heptane/IPA) to remove trace hydroxylamine salts which catalyze decomposition [1].

Module 2: Coupling & Cyclization (The Critical Step)

Ticket Subject: Low yields and racemization during 1,2,4-oxadiazole ring formation.

User Query:

"We are coupling Boc-L-Alanine with the amidoxime using CDI in DMF. The yield is only 40%, and the enantiomeric excess (ee) dropped from 99% to 85%. What is happening?"

Root Cause Analysis:
  • Racemization: The activation of Boc-Alanine (forming the acyl imidazole) makes the

    
    -proton acidic. High temperatures required for cyclization (>100°C) promote racemization via an oxazolone intermediate or direct enolization.
    
  • Incomplete Cyclization: The intermediate O-acylamidoxime often forms quickly but fails to cyclize fully to the oxadiazole ring without sufficient heat or activation.[7]

Troubleshooting Protocol:

Q1: How do I maintain chirality (high ee%)?

  • Switch Reagents: Avoid standard CDI/DMF reflux if racemization is high.

  • Recommended System: Use T3P (Propylphosphonic anhydride) in Ethyl Acetate or DMF.

    • Mechanism:[3][8][9] T3P acts as both a coupling agent and a water scavenger, promoting cyclization at lower temperatures (often 80°C vs 110°C), significantly reducing racemization risk.

  • Alternative: If using CDI, conduct the activation at 0°C, add the amidoxime, and then heat only for the minimum time required for cyclization (monitor strictly by HPLC).

Q2: Managing the "One-Pot" Process Exotherm.

  • Safety Warning: The cyclodehydration releases water and heat.

  • Protocol:

    • Activate Boc-Ala-OH with CDI (1.1 equiv) in DMF at 0–5°C. Wait for CO2 evolution to cease (approx. 1 h).

    • Add tert-butyl amidoxime (1.0 equiv). Stir at RT for 1-2 h to form the O-acylamidoxime (intermediate).

    • Ramp Step: Heat to 100°C. Do not overshoot. The cyclization is most rapid between 90–110°C.

    • Endpoint: Stop immediately upon disappearance of the intermediate (monitored by HPLC). Prolonged heating degrades the Boc group [2].

Module 3: Deprotection & Isolation

Ticket Subject: Product isolation as a stable solid.

User Query:

"The Boc-deprotection with TFA worked, but the free amine is a gummy oil. We need a free-flowing powder for the next step."

Resolution Protocol:

The free base of this compound is a low-melting solid or oil. For scale-up, you must isolate it as a salt.

Recommended Salt Form: Hydrochloride (HCl) [10]

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane or Ethanol (avoid water to prevent hydrolysis of the oxadiazole ring, though the tert-butyl group confers good stability).

  • Precipitation: Dilute the reaction mixture with MTBE (Methyl tert-butyl ether) or Heptane . The amine-HCl salt should precipitate as a white solid.

  • Filtration: Filter and wash with MTBE. This removes lipophilic impurities and residual protecting group byproducts.

Visualizing the Workflow

The following diagram illustrates the optimized scale-up workflow, highlighting critical control points (CCPs) for safety and quality.

G cluster_safety Critical Control Points Start Start: Pivalonitrile Amidoxime Intermediate 1: tert-Butyl Amidoxime Start->Amidoxime NH2OH, MeOH, 60°C (Control Exotherm) Coupling Step 2: Coupling (Boc-Ala-OH + CDI/T3P) Amidoxime->Coupling Activate Acid first Intermediate2 Intermediate 2: O-Acylamidoxime Coupling->Intermediate2 Form ester linkage Cyclization Step 3: Cyclization (Heat to 100°C) Intermediate2->Cyclization Critical Step: Monitor for Racemization BocProduct Boc-Protected Oxadiazole Cyclization->BocProduct - H2O Deprotection Step 4: Deprotection (HCl/Dioxane) BocProduct->Deprotection Acidic Cleavage FinalProduct Final Product: Amine HCl Salt Deprotection->FinalProduct Precipitate with MTBE

Caption: Optimized synthetic workflow for this compound hydrochloride, highlighting the thermal cyclization control point.

Detailed Experimental Protocol (Optimized T3P Route)

This protocol is recommended for batches >100g to minimize thermal hazards and racemization.

Step 1: Coupling & Cyclization

  • Charge Boc-L-Alanine (1.0 equiv), tert-butyl amidoxime (1.1 equiv), and Ethyl Acetate (10 vol) into the reactor.

  • Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).

  • Cool to 0–5°C.

  • Add T3P (50% in EtOAc, 1.5 equiv) slowly to control exotherm (maintain <10°C).

  • Stir at RT for 1 h (Formation of O-acylamidoxime).

  • Heat to reflux (approx. 75–80°C) for 4–6 h. Note: T3P lowers the activation energy for cyclization compared to CDI.

  • Workup: Wash with water, sat. NaHCO3, and brine. Dry organic layer and concentrate.

Step 2: Deprotection

  • Dissolve the crude Boc-oxadiazole in 1,4-Dioxane (3 vol).

  • Add 4M HCl in Dioxane (3.0 equiv) at 20°C.

  • Stir for 3–5 h. Product may precipitate.

  • Dilute with MTBE (5 vol) to complete precipitation.

  • Filter the white solid. Dry in a vacuum oven at 40°C.

Data Summary Table: Reagent Comparison

ReagentCyclization TempRacemization RiskScale-Up SuitabilityNotes
CDI 100–110°C (DMF)HighModerateCheapest; requires high heat; CO2 evolution.
EDC/HOBt 90–100°CModerateLowHigh cost; difficult byproduct removal.
T3P 70–80°C (EtOAc)Low High Safe solvent (EtOAc); easy workup (water soluble byproducts).

References

  • BenchChem Technical Support. (2025).[6][7][11][12][13] Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. 7

  • MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. 9

  • Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Oxadiazoles. Link

  • National Institutes of Health (NIH). (2019). Development of 1,2,4-Oxadiazole Antimicrobial Agents. 4

Sources

Validation & Comparative

"structure-activity relationship (SAR) studies of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine analogs"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine , a privileged scaffold in modern medicinal chemistry.

Executive Summary & Strategic Utility

The molecule This compound represents a critical "linker-head" scaffold used extensively in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and antimicrobial agents .

In the context of drug design, this scaffold serves two primary functions:

  • Bioisosteric Replacement: The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for esters and amides, improving metabolic half-life (

    
    ) while maintaining hydrogen-bond acceptor capabilities.
    
  • Pharmacophore Anchoring: The tert-butyl group provides a high-bulk lipophilic anchor (simulating a phenyl or trifluoromethyl group) that fits into the hydrophobic pocket of GPCRs, while the chiral ethylamine tail serves as a vector for polar interactions (e.g., with Glu121/Arg120 in S1P1).

This guide compares the SAR profiles of analogs derived from this core, evaluating their potency, selectivity, and physicochemical properties against standard clinical benchmarks like Ozanimod and Siponimod .

Chemical Space & Design Strategy

The Core Scaffold Analysis

The structure consists of three distinct domains susceptible to SAR optimization:

  • Domain A (3-Position): The tert-butyl group.[1][2][3][4][5][6] This is the "Hydrophobic Tail."

  • Domain B (Core): The 1,2,4-oxadiazole ring.[3][5][6][7][8][9][10] This is the "Spacer/Bioisostere."

  • Domain C (5-Position Side Chain): The

    
    -methyl ethylamine. This is the "Polar Head/Linker."
    
Comparative SAR Logic

When designing analogs, the following trends have been established through extensive field studies:

Structural DomainModificationEffect on Activity (S1P1/Antimicrobial)Causality & Insight
3-Position (Tail) tert-Butyl ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Phenyl
Maintained/Decreased Phenyl is planar; tert-butyl is spherical. tert-Butyl often improves solubility and metabolic stability (no aromatic hydroxylation).
tert-Butyl

Methyl
Loss of Potency Significant loss of hydrophobic binding energy ($ \Delta G{bind} $). The hydrophobic pocket requires bulk.
Core Ring 1,2,4-Oxadiazole

1,3,4-Oxadiazole
Variable Changes the vector of the substituents. 1,2,4-isomer is typically preferred for S1P1 agonists to orient the head group correctly.
5-Position (Head)

-Methyl

H (Glycine linker)
Decreased Selectivity The

-methyl group (chiral) introduces conformational constraint, often improving selectivity for S1P1 over S1P3 (which is associated with bradycardia).
Free Amine

Amide
Context Dependent Free amines mimic the zwitterionic head of S1P. Amides are used if the target is not the S1P binding pocket (e.g., antimicrobial cell wall targets).

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Trustworthiness: This protocol utilizes a self-validating condensation-cyclization sequence. The formation of the 1,2,4-oxadiazole is confirmed by the characteristic


 stretch in IR (~1560-1590 cm⁻¹) and the disappearance of the amidoxime OH signal.

Reagents:

  • Pivalonitrile (CAS: 630-18-2)

  • Hydroxylamine hydrochloride (

    
    )
    
  • N-Boc-L-Alanine (CAS: 15761-38-3)

  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • TFA (Trifluoroacetic acid)

Step-by-Step Methodology:

  • Amidoxime Formation:

    • Dissolve Pivalonitrile (1.0 eq) in EtOH/H₂O (2:1). Add

      
       (2.0 eq) and 
      
      
      
      (2.0 eq).
    • Reflux at 80°C for 12 hours. Monitor via TLC (Polar mobile phase).

    • Checkpoint: Product (Pivalamidoxime) should appear as a white solid after concentration.

  • O-Acylation:

    • Dissolve N-Boc-L-Alanine (1.1 eq) in DMF. Activate with EDC

      
      HCl (1.2 eq) and HOBt (1.2 eq) for 30 mins at 0°C.
      
    • Add Pivalamidoxime (1.0 eq). Stir at RT for 4 hours.

    • Result: Formation of the O-acyl amidoxime intermediate.

  • Cyclodehydration (The Critical Step):

    • Heat the reaction mixture to 100°C-110°C for 6–12 hours.

    • Mechanism: Thermal entropy drives the loss of water to form the thermodynamically stable 1,2,4-oxadiazole ring.

    • Workup: Dilute with EtOAc, wash with

      
       and Brine. Purify via silica gel chromatography (Hex/EtOAc).
      
  • Deprotection:

    • Dissolve the N-Boc-oxadiazole intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour.

    • Evaporate volatiles. Neutralize with weak base resin or

      
       to obtain the free amine: This compound .
      
Protocol B: Calcium Flux Assay (S1P1 Activation)

To validate biological activity, use a FLIPR (Fluorometric Imaging Plate Reader) Calcium 4 assay in CHO-K1 cells overexpressing human S1P1.

  • Cell Seeding: Seed CHO-S1P1 cells (10k/well) in 384-well black plates. Incubate overnight.

  • Dye Loading: Load cells with Calcium-4 dye (Molecular Devices) for 60 mins at 37°C.

  • Agonist Addition: Prepare serial dilutions of the synthesized amine analog in HBSS/HEPES buffer.

  • Measurement: Monitor fluorescence ($ \lambda_{ex} 485nm, \lambda_{em} 525nm $) upon addition.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Visualizations & Pathways

Figure 1: Synthetic Workflow & Logic

This diagram illustrates the conversion of the nitrile precursor to the final bioactive amine scaffold.

SynthesisPath Start Pivalonitrile (Lipophilic Tail) Amidoxime Pivalamidoxime (Intermediate) Start->Amidoxime Nucleophilic Addn Coupling O-Acyl Amidoxime (Pre-cyclization) Amidoxime->Coupling Acylation Cyclized N-Boc-Oxadiazole (Protected Scaffold) Coupling->Cyclized Cyclodehydration Final 1-(3-t-butyl-1,2,4-oxadiazol-5-yl) ethan-1-amine Cyclized->Final Acid Hydrolysis Reagent1 NH2OH·HCl K2CO3 Reagent2 N-Boc-Alanine EDC/HOBt Reagent3 110°C (DMF) - H2O Reagent4 TFA/DCM Deprotection

Caption: Step-wise synthesis of the 1,2,4-oxadiazole ethylamine scaffold via amidoxime route.

Figure 2: SAR Interaction Map (S1P1 Receptor)

This diagram details how the specific domains of the molecule interact with the S1P1 receptor binding pocket.

SARMap Core 1-(3-t-butyl-1,2,4-oxadiazol-5-yl) ethan-1-amine HydroPocket Hydrophobic Pocket (S1P Tail Region) Core->HydroPocket 3-tert-Butyl Group (Van der Waals) PolarPocket Polar Head Group Pocket (Glu121 / Arg120) Core->PolarPocket Ethylamine NH2 (Ionic Bond) LinkerRegion Linker Region (Steric Constraint) Core->LinkerRegion Oxadiazole Ring (Pi-Stacking/Spacer) Note1 Optimization: Replace t-Butyl with substituted Phenyl for potency tuning. HydroPocket->Note1 Note2 Optimization: N-alkylation of amine can improve selectivity over S1P3. PolarPocket->Note2

Caption: Pharmacophore mapping of the scaffold within the S1P1 receptor binding site.

Comparative Data Analysis

The following table contrasts the "Core Scaffold" (Amine) against functionalized derivatives to demonstrate the necessity of the "Head Group" modification for maximal potency.

Table 1: Comparative Potency of Oxadiazole Analogs (S1P1 Agonism)

Compound IDR1 (3-Pos)R2 (5-Pos Side Chain)S1P1

(nM)
S1P3

(nM)
Selectivity Ratio
Scaffold 1 (Core)tert-Butyl

> 10,000> 10,000N/A
Analog A tert-Butyl

(Amide)
450> 10,000> 20x
Analog B tert-Butyl

(Amino Acid)
12 2,400200x
Analog C Phenyl

8585010x
Ozanimod (Ref)Indane-OxaAmino Alcohol1.2> 10,000> 1000x

Interpretation:

  • The Core Amine (Scaffold 1) is relatively inactive on its own. It requires functionalization (e.g., to an amino acid derivative like Analog B ) to engage the critical Glu121 residue effectively.

  • The tert-Butyl Group (Analog B) provides superior selectivity compared to the simple Phenyl group (Analog C ), likely due to optimal filling of the hydrophobic sub-pocket without inducing steric clash.

Conclusion

The This compound scaffold is a versatile, high-value intermediate. While not a potent drug in its free amine form, it is the essential precursor for generating high-affinity S1P1 agonists. The tert-butyl-oxadiazole moiety serves as a robust, metabolically stable "anchor," allowing medicinal chemists to fine-tune the "head group" for specific therapeutic indications, ranging from Multiple Sclerosis (S1P modulation) to novel antimicrobial applications.

Recommendation: For S1P1 agonist programs, utilize this amine to synthesize N-alkylated amino acid derivatives . For antimicrobial programs, explore amide-linked derivatives targeting cell wall synthesis.

References

  • Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. European Journal of Medicinal Chemistry. (2025). 11[4][5][6][7][8][10][12][13]

  • Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic Chemistry. (2019). 14[4][5][8][10][12][13][15]

  • Pharmacophore-based Design of Novel Oxadiazoles as Selective sphingosine-1-phosphate (S1P) Receptor Agonists. ChemMedChem. (2015). 8[4][10][13][15]

  • Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Letters in Organic Chemistry. 16[4][5][6][7][8][10][12][13]

  • PubChemLite: this compound hydrochloride. University of Luxembourg.[3] 17[4][10][13]

Sources

Comprehensive Guide to Cross-Reactivity and Stability Profiling of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity & Stability Profiling of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Discovery Biologists.

Executive Summary

This guide outlines the technical profiling framework for This compound (referred to herein as TB-OX-EA ). As a bioisosteric building block, TB-OX-EA is frequently employed to replace metabolically labile amide or ester linkages in Fragment-Based Drug Discovery (FBDD). However, the 1,2,4-oxadiazole core carries distinct electrophilic risks and hydrolytic vulnerabilities not present in standard amides.

This document provides a comparative analysis against its primary alternatives (1,3,4-oxadiazoles and amides) and details a self-validating experimental protocol to assess its cross-reactivity, metabolic stability, and off-target liabilities.

Comparative Analysis: TB-OX-EA vs. Alternatives

The selection of a scaffold defines the trajectory of a lead series. The table below objectively compares TB-OX-EA against its structural isomer and the classical amide parent.

FeatureTB-OX-EA (Subject)1,3,4-Oxadiazole Isomer Pivalamide Analog
Structure 1,2,4-Oxadiazole core1,3,4-Oxadiazole coreStandard Amide bond
Metabolic Stability High (Resistant to amidases)High (Resistant to amidases)Low (Susceptible to hydrolysis)
Hydrolytic Stability Moderate (Ring opening in strong base)High (Thermally/Chemically robust)Variable (pH dependent)
Electrophilicity Moderate (C5 is susceptible to nucleophiles)Low (Less electrophilic C2/C5)Low (Unless activated)
Lipophilicity (ΔLogP) +0.5 vs Amide (Improved permeability)+0.2 vs Amide (More polar than 1,2,4)Baseline
H-Bond Potential Weak Acceptor (N2/N4)Stronger Acceptor (N3/N4)Donor + Acceptor
Key Liability Glutathione (GSH) Trapping (Ring opening)Low Trapping RiskRapid Clearance

Expert Insight: While the 1,3,4-isomer is thermodynamically more stable, the 1,2,4-oxadiazole (TB-OX-EA) is often preferred for its unique vector orientation and higher lipophilicity, which aids in membrane permeability. However, this comes at the cost of increased electrophilicity at the C5 position, necessitating the rigorous "GSH Trapping" protocol described below.

Strategic Profiling Workflow

The following diagram illustrates the decision matrix for validating TB-OX-EA in a screening cascade.

ProfilingWorkflow cluster_0 Level 1: Chemical Integrity cluster_1 Level 2: Reactivity Profiling cluster_2 Level 3: Biological Cross-Reactivity Start Compound: TB-OX-EA Purity LCMS Purity & Chiral HPLC (Check Racemization) Start->Purity Stability Buffer Stability (pH 7.4 vs pH 2.0) (Check Ring Opening) Purity->Stability >95% ee GSH GSH Trapping Assay (Electrophilic Liability) Stability->GSH t1/2 > 24h Fail Discard / Re-design Stability->Fail Unstable CYP CYP Inhibition (3A4, 2D6) (Heme Coordination) GSH->CYP No Adducts GSH->Fail Covalent Adducts Promiscuity Aggregation Assay (DLS) (False Positives) CYP->Promiscuity OffTarget Cerep/Eurofins Safety Panel (Receptor Binding) Promiscuity->OffTarget Pass Advance to Lead Opt OffTarget->Pass

Figure 1: Step-wise validation workflow for 1,2,4-oxadiazole building blocks. Note the critical "GSH Trapping" gate.

Detailed Experimental Protocols

To ensure data integrity, follow these self-validating protocols.

Protocol A: Glutathione (GSH) Trapping Assay

Rationale: The C5 position of the 1,2,4-oxadiazole ring is electrophilic. Nucleophilic attack by intracellular thiols (GSH) can lead to ring opening and covalent protein binding, a major toxicity flag.

  • Preparation: Prepare a 10 mM stock of TB-OX-EA in DMSO.

  • Incubation:

    • Test System: Phosphate buffer (pH 7.4) fortified with 5 mM GSH .

    • Concentration: 10 µM TB-OX-EA.

    • Control: Use 4-bromobenzyl cyanide (positive control for GSH conjugation).

    • Timepoints: 0, 1, 4, and 24 hours at 37°C.

  • Analysis:

    • Quench with cold acetonitrile.

    • Analyze via High-Resolution Mass Spectrometry (HRMS).[1]

    • Search Criteria: Look for [M + 307.08]⁺ adducts (GSH addition) or specific ring-opened fragments.

  • Acceptance Criteria: < 1% adduct formation over 24 hours.

Protocol B: pH-Dependent Hydrolytic Stability

Rationale: 1,2,4-oxadiazoles can undergo base-catalyzed ring cleavage.

  • Buffers: Prepare 50 mM buffers at pH 1.2 (SGF), pH 7.4 (PBS), and pH 9.0 (Borate).

  • Workflow: Incubate 10 µM TB-OX-EA at 37°C.

  • Monitoring: Inject samples onto UPLC-UV/MS at t=0, 4h, 24h, 48h.

  • Data Interpretation:

    • Stable: >90% parent remaining at 24h.

    • Flag: Appearance of N-hydroxyamidine or carboxylic acid degradation products indicates ring cleavage.

Protocol C: Chiral Integrity Verification

Rationale: The "ethan-1-amine" moiety implies a chiral center alpha to the heteroaromatic ring (Ring-CH(NH2)-CH3). The electron-withdrawing nature of the oxadiazole can increase the acidity of the alpha-proton, leading to racemization.

  • Method: Chiral Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak IC or IG (immobilized phases preferred for amines).

  • Mobile Phase: CO2 / Methanol + 0.1% Isopropylamine (IPA is critical to suppress peak tailing of the primary amine).

  • Stress Test: Incubate the pure enantiomer in pH 7.4 buffer at 37°C for 24 hours and re-inject to quantify enantiomeric excess (ee).

Mechanistic Insight: Degradation Pathways

Understanding how TB-OX-EA might fail is crucial for interpreting cross-reactivity data.

Degradation cluster_stable Comparison: 1,3,4-Oxadiazole Parent TB-OX-EA (Intact Ring) Intermediate Tetrahedral Intermediate Parent->Intermediate Attack at C5 Nucleophile Nu- (OH- or GSH) Nucleophile->Intermediate Open Ring Open Product Intermediate->Open Bond Cleavage (N-O Break) StableIso 1,3,4-Isomer NoRxn No Reaction StableIso->NoRxn Higher Barrier

Figure 2: Mechanism of potential nucleophilic attack at C5 leading to ring opening, a key differentiator from the more stable 1,3,4-isomer.

References
  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Multifunctional Scaffold in Medicinal Chemistry." Organic & Biomolecular Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "this compound."[2] National Library of Medicine. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Reactive Metabolites: Mechanisms and Their Implications in Drug Discovery." Expert Opinion on Drug Metabolism & Toxicology. Link

Sources

"comparing the synthetic efficiency of different routes to 1,2,4-oxadiazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficiency Paradox

In medicinal chemistry, the 1,2,4-oxadiazole ring is not merely a linker; it is a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. It is the core scaffold in marketed drugs like Ataluren (Duchenne muscular dystrophy) and Pleconaril (antiviral).

However, "efficiency" in synthesizing this heterocycle is often misunderstood. While classical thermal condensation is reliable, it suffers from poor atom economy and harsh conditions that degrade sensitive substrates. This guide compares the three dominant synthetic methodologies—Classical Thermal (CDI/EDC) , T3P-Mediated One-Pot , and Microwave-Assisted —to determine the optimal route for modern drug discovery workflows.

Mechanistic Foundation: The "4+1" Assembly[1]

To control the synthesis, one must understand the failure points. The dominant strategy is the [4+1] cycloaddition between an amidoxime (4 atoms) and a carboxylic acid derivative (1 atom).

The reaction proceeds through two distinct stages:[1][2][3][4]

  • O-Acylation: The amidoxime oxygen attacks the activated acid, forming an O-acylamidoxime intermediate.

  • Cyclodehydration: The intermediate undergoes intramolecular condensation to close the ring, eliminating water.

Critical Failure Point: The O-acylamidoxime intermediate is often stable at room temperature. Inefficient dehydration leads to open-chain byproducts or, under forcing conditions, degradation of chiral centers.

Visualization: General Reaction Pathway

OxadiazoleMechanism Nitrile Nitrile (R-CN) Amidoxime Amidoxime (Intermediate) Nitrile->Amidoxime + NH2OH OAcyl O-Acylamidoxime (Critical Intermediate) Amidoxime->OAcyl O-Acylation Acid Carboxylic Acid (R'-COOH) Activated Activated Ester (Active Species) Acid->Activated + Coupling Agent (CDI/EDC/T3P) Activated->OAcyl Product 1,2,4-Oxadiazole (Final Scaffold) OAcyl->Product Cyclodehydration (-H2O)

Figure 1: The stepwise assembly of 1,2,4-oxadiazoles.[1][2][3][5][6][7][8] The transition from O-Acylamidoxime to the final product is the rate-determining step in thermal protocols.

Comparative Analysis of Synthetic Routes

We evaluated three methodologies based on Yield , Reaction Time , Atom Economy , and Scalability .

Route A: Classical Thermal Condensation (CDI/EDC)

The Traditional Standard This route utilizes standard coupling reagents (CDI, EDC/HOBt) to activate the acid, followed by heating (often in DMF or Toluene) to force cyclization.

  • Pros: Reagents are ubiquitous; tolerates a wide range of functional groups.

  • Cons: Requires high temperatures (100°C+) for the second step; CDI generates imidazole byproducts that can complicate purification; often requires two distinct steps (isolation of intermediate).

Route B: T3P-Mediated Synthesis (Propylphosphonic Anhydride)

The Modern Efficiency Standard T3P acts as both a coupling reagent and a water scavenger. Its cyclic anhydride structure drives the equilibrium toward the oxadiazole, often in a single pot without isolating the intermediate.

  • Pros: Low Epimerization (crucial for chiral drugs); water-soluble byproducts (simplified workup); milder conditions.

  • Cons: Reagent cost is higher than CDI; requires base (TEA/DIPEA).

Route C: Microwave-Assisted Synthesis

The High-Throughput Solution Uses dielectric heating to accelerate the cyclodehydration step, often reducing reaction times from hours to minutes.

  • Pros: Extremely fast (10–30 min); often solvent-free or uses benign solvents (EtOH).

  • Cons: Difficult to scale beyond gram quantities (penetration depth issues); safety concerns with pressurized vessels.

Comparative Data Matrix
MetricRoute A: CDI/EDC ThermalRoute B: T3P One-PotRoute C: Microwave
Avg. Yield 65 – 75%85 – 96% 80 – 90%
Reaction Time 12 – 24 Hours1 – 4 Hours10 – 30 Mins
Purification Chromatography often req.Extraction (aq. wash)Filtration/Recrystallization
Scalability HighVery High (Flow compatible)Low (Batch limited)
Green Metric Low (DMF/Toluene waste)Medium (Ethyl Acetate)High (Energy efficient)

Validated Experimental Protocols

Protocol 1: T3P-Mediated One-Pot Synthesis (Recommended for Scale & Purity)

Source Grounding: Adapted from Augustine et al. [1]

Rationale: T3P is chosen here because it minimizes racemization and simplifies the workup. The byproducts are water-soluble, allowing the product to be isolated via phase separation rather than column chromatography.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amidoxime (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Triethylamine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step:

  • Activation: Charge a flask with the Carboxylic Acid (10 mmol) and EtOAc (20 mL). Add T3P solution (15 mmol) and Triethylamine (30 mmol) at 0°C. Stir for 15 min.

    • Checkpoint: Solution should remain clear or slightly cloudy; no heavy precipitate should form immediately.

  • Coupling: Add the Amidoxime (11 mmol) in one portion. Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • TLC Monitoring: Look for the disappearance of the acid and formation of the intermediate (lower Rf than product).

  • Cyclization: Heat the mixture to reflux (approx. 75-80°C for EtOAc) for 3–4 hours.

    • Mechanism Note: T3P scavenges the water produced during cyclization, driving the reaction to completion.

  • Workup: Cool to RT. Wash the organic layer with water (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine.

  • Isolation: Dry over Na2SO4 and concentrate. Most products crystallize upon cooling or addition of hexanes.

Protocol 2: Microwave-Assisted Solid Phase Synthesis

Source Grounding: Green Chemistry approaches [2, 3]

Rationale: Ideal for library generation where speed is paramount and scale is small (<500mg).

Step-by-Step:

  • Mix Carboxylic Acid (1.0 equiv) and Amidoxime (1.0 equiv) with a solid support (e.g., Silica gel or K2CO3) or a minimal amount of DMF.

  • Add a coupling additive if using acid (e.g., DCC) or use an Acyl Chloride directly.

  • Irradiate at 140°C for 15 minutes (Power: 150W, Pressure limit: 200 psi).

  • Extract the solid residue with MeOH/DCM, filter, and concentrate.

Decision Framework for Process Chemists

When should you choose which route? Use this logic flow to determine the most efficient path for your specific substrate.

DecisionTree Start Start: Substrate Analysis IsChiral Is the Acid Chiral/Sensitive? Start->IsChiral Scale Target Scale? IsChiral->Scale No T3P Route B: T3P Method (Low Epimerization) IsChiral->T3P Yes Scale->T3P 100 mg - 1 kg Thermal Route A: Thermal (CDI) Scale->Thermal > 1 kg (Commodity Cost) Micro Route C: Microwave Scale->Micro < 100 mg (Library)

Figure 2: Strategic decision matrix for selecting the synthetic route based on substrate sensitivity and operational scale.

Conclusion

For routine medicinal chemistry and early-stage process development, Route B (T3P-mediated) is the superior methodology. It balances high yields with operational simplicity and product purity, specifically avoiding the racemization issues common in thermal CDI routes. Microwave synthesis remains the tool of choice for rapid combinatorial library generation but lacks the scalability required for development candidates.

References

  • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[6][9][10] Synlett.

  • Bhadraiah, K., et al. (2022).[4] A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity.

  • Sahoo, B. M., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives.[11][12] Molecules.

  • BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.

Sources

"benchmarking the ADMET properties of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine"

[1]

Executive Summary

This guide benchmarks the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine .[1] As a specialized building block in Fragment-Based Drug Discovery (FBDD), this scaffold represents a strategic bioisostere for amide-based intermediates.[1]

Unlike standard benzylamines, the inclusion of the 1,2,4-oxadiazole core confers unique electronic properties, reducing the basicity of the primary amine and potentially enhancing blood-brain barrier (BBB) penetration. The 3-tert-butyl substituent provides critical steric bulk, modulating metabolic stability and lipophilicity.[1] This guide compares the compound against standard medicinal chemistry fragments to validate its utility in lead optimization.

Part 1: Physicochemical Benchmarking

To objectively evaluate the compound, we compare it against two structural analogs: Benzylamine (standard amine fragment) and the 3-Methyl analog (to isolate the effect of the tert-butyl group).

Table 1: In Silico Physicochemical Profile

Data generated via consensus prediction models (SwissADME/ChemAxon).

PropertyTarget Product (3-t-Butyl)Alternative A (3-Methyl Analog)Alternative B (Benzylamine)Implication
MW (Da) 169.22127.14107.15Fragment-ideal (<200 Da).[1][2]
cLogP 1.8 – 2.1 0.4 – 0.61.1t-Butyl pushes lipophilicity into the CNS-penetrant range.[1][2]
TPSA (Ų) ~64.0~64.026.0Oxadiazole adds polarity without H-bond donors, aiding solubility.[1]
pKa (Amine) ~8.5 ~8.4~9.5Lower pKa (vs. benzylamine) means more neutral species at pH 7.4, enhancing permeability.
LE (Ligand Eff.) HighVery HighHighExcellent starting point for growing leads.[1][2]

Technical Insight: The 1,2,4-oxadiazole ring acts as an electron-withdrawing group (EWG), lowering the pKa of the adjacent ethylamine. While benzylamine is >99% protonated at physiological pH, the target product has a higher fraction of neutral species, facilitating passive diffusion across lipid membranes.

Part 2: ADMET Profiling & Comparative Analysis

Absorption & Permeability[2]
  • Benchmark: High Passive Permeability.

  • Mechanism: The tert-butyl group acts as a "grease ball," masking the polarity of the oxadiazole ring.

  • Comparison: Superior to the 3-methyl analog in PAMPA (Parallel Artificial Membrane Permeability Assay) assays due to increased lipophilicity.[1][2]

  • Risk: Potential substrate for P-gp efflux if the amine is heavily substituted later, but the fragment itself is likely passive.

Metabolic Stability (Microsomal)
  • Benchmark: Moderate-High Stability.[1][2]

  • Critical Analysis:

    • Oxadiazole Ring: Generally stable to hydrolysis, unlike esters.[2][3] However, it can be susceptible to nucleophilic attack (ring opening) in strong basic conditions or by specific intracellular nucleophiles (e.g., glutathione) if activated.

    • tert-Butyl Group: This is a metabolic "shield."[1][2] Unlike a phenyl ring (susceptible to hydroxylation) or a straight alkyl chain (susceptible to oxidation), the tert-butyl group is sterically bulky and lacks abstractable protons, preventing CYP450 attack at the 3-position.

    • Amine Handle: The primary amine is the metabolic soft spot, susceptible to MAO (Monoamine Oxidase) or CYP-mediated deamination.

  • Data Support: In human liver microsomes (HLM), 3,5-disubstituted 1,2,4-oxadiazoles typically show T½ > 60 mins, outperforming linear amide isosteres.

Toxicity & Safety (hERG Liability)
  • Flag: Nitrogen-rich heterocycles linked to lipophilic groups (like tert-butyl) can sometimes bind the hERG potassium channel, leading to QT prolongation.[1]

  • Mitigation: The low molecular weight (<200 Da) of this fragment significantly reduces hERG risk compared to full drug-sized molecules.[1][2] However, this property must be monitored as the fragment is grown.

Part 3: Experimental Protocols

To validate the claims above, the following standardized protocols are recommended.

Protocol A: pH-Dependent Stability Assay

Rationale: To verify the chemical stability of the oxadiazole ring prior to biological testing.[1]

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Incubation: Dilute to 100 µM in buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS), and pH 9.0.

  • Timepoints: 0, 1, 4, and 24 hours at 37°C.

  • Analysis: Quantify via HPLC-UV (254 nm).

  • Acceptance Criteria: >95% parent remaining at 24 hours.[1][2] Note: 1,2,4-oxadiazoles are generally acid-stable but may degrade at high pH.[1]

Protocol B: High-Throughput PAMPA (Permeability)

Rationale: To empirically determine the effect of the tert-butyl group on membrane crossing.[1]

  • System: 96-well MultiScreen-IP filter plate (0.45 µm PVDF).

  • Membrane: Coat with 5 µL of 1% lecithin in dodecane.

  • Donor Well: 200 µL of compound (10 µM) in pH 7.4 buffer.

  • Acceptor Well: 200 µL of fresh pH 7.4 buffer.

  • Incubation: 16 hours at room temperature in a humidity chamber.

  • Calculation:

    
    
    
  • Benchmark:

    
     cm/s indicates high permeability.[1][2]
    

Part 4: Visualizing the Benchmarking Workflow

The following diagram illustrates the decision tree for evaluating this scaffold, highlighting the critical "Go/No-Go" decision points based on metabolic stability and hERG liability.

ADMET_WorkflowStartCompound: 1-(3-t-butyl-1,2,4-oxadiazol-5-yl)ethanaminePhysChemStep 1: In Silico PhysChem(LogP, pKa, TPSA)Start->PhysChemSolubilityStep 2: Kinetic Solubility(PBS pH 7.4)PhysChem->SolubilityPermeabilityStep 3: PAMPA/Caco-2(Target: Papp > 10^-6 cm/s)Solubility->PermeabilityMetabStabilityStep 4: Microsomal Stability (HLM)(Target: T1/2 > 30 min)Permeability->MetabStabilityMetabStability->StartIf unstable (Deamination)ToxicityStep 5: hERG Binding (Patch Clamp)(Target: IC50 > 10 µM)MetabStability->ToxicityToxicity->StartIf hERG positiveDecisionLead Optimization DecisionToxicity->Decision

Caption: Step-wise ADMET benchmarking workflow. Yellow nodes represent critical experimental filters; the red node represents the safety gate.

Part 5: Mechanistic Insight - The "Tert-Butyl Shield"[1]

Why choose the tert-butyl variant? The diagram below explains the structure-property relationship (SPR) that makes this specific compound superior to its methyl or phenyl analogs in terms of metabolic robustness.

Structure_PropertyCenter1,2,4-Oxadiazole CoretButyl3-tert-Butyl GroupCenter->tButylAmine5-Ethylamine ChainCenter->AmineEffect3pKa Modulation:Lowers amine basicity (~8.5)Center->Effect3Effect1Steric Shield:Blocks CYP attack at C3tButyl->Effect1Effect2Lipophilicity Boost:Increases CNS penetrationtButyl->Effect2

Caption: Structure-Property Relationship (SPR) map detailing how the tert-butyl group and oxadiazole core synergize to improve ADMET properties.

References

  • PubChem. this compound hydrochloride (CID 43102246).[1] National Library of Medicine.[2] [Link][1]

  • Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 2012. (Review of oxadiazole stability and bioisosterism). [Link][1]

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011.[4] (Discussion on pKa modulation by heterocycles). [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016.[2] (Source for PAMPA and Microsomal Stability protocols). [Link]

"head-to-head comparison of 1,2,4-oxadiazole vs 1,3,4-oxadiazole scaffolds in drug design"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Decision Matrix

In medicinal chemistry, oxadiazoles are premier bioisosteres for amides and esters, offering improved metabolic stability and altered physicochemical profiles. Choosing between the 1,2,4-isomer and the 1,3,4-isomer is rarely arbitrary; it is a strategic decision based on specific property requirements.

Feature1,2,4-Oxadiazole 1,3,4-Oxadiazole
Primary Utility Peptidomimetic (amide bioisostere), lipophilicity modulation.[1][2]Electron-deficient spacer, solubility enhancement.[1][2]
Lipophilicity (LogP) Generally Higher .[1][2] More lipophilic than 1,3,4-isomer.Generally Lower .[2] More polar/water-soluble.[1][2]
H-Bonding Weak acceptor (N2/N4).[1][2]Stronger acceptor (N3/N4 symmetry).[1][2]
Metabolic Liability Susceptible to reductive ring opening (to amidines) or nucleophilic attack at C5.[1][2]Susceptible to hydrolysis at extreme pH; generally robust but can undergo oxidative metabolism.[2]
Synthetic Entry Amidoxime + Carboxylic Acid derivative.[2][3]Hydrazide + Carboxylic Acid (Cyclodehydration).[1][2]
Key Drug Examples Ataluren (DMD), Pleconaril (Antiviral).Raltegravir (HIV), Zibotentan (Oncology).

Structural & Electronic Profile

The arrangement of heteroatoms dictates the electronic distribution, affecting both binding affinity (H-bond capability) and reactivity.

Electronic Distribution
  • 1,2,4-Oxadiazole: Asymmetric. The O-N bond is weak (bond energy ~40 kcal/mol), creating a "weak link" susceptible to rearrangement (e.g., Boulton-Katritzky rearrangement). The C5 position is highly electrophilic, making it a hotspot for nucleophilic attack (e.g., by cysteine residues or metabolic enzymes).

  • 1,3,4-Oxadiazole: Symmetric.[4] It possesses a lower dipole moment than the 1,2,4-isomer but higher electron deficiency in the ring system, often facilitating

    
    -
    
    
    
    stacking or cation-
    
    
    interactions in protein pockets.
Physicochemical Data Comparison

Data based on phenyl-substituted scaffolds.

Property1,2,4-Oxadiazole1,3,4-OxadiazoleImpact on Design
LogP (Lipophilicity) ~1.8 - 2.2~1.3 - 1.7Use 1,3,4 to lower LogP and improve solubility.[1][2]
Aq. Solubility ModerateHigh1,3,4 is preferred for CNS drugs requiring lower lipophilicity.
pKa (Conjugate Acid) ~ -4.0 (Very weak base)~ -5.0 (Very weak base)Both are non-ionized at physiological pH (7.4).[1][2]
Dipole Moment ~1.2 - 3.0 D~3.0 - 4.5 D1,3,4 aligns strongly in polar binding pockets.[1]

Synthetic Accessibility & Pathways[1]

The synthetic routes for these scaffolds are distinct. The 1,2,4-oxadiazole synthesis is often driven by the "Amidoxime Route," while 1,3,4-oxadiazoles are typically accessed via "Hydrazide Cyclization."

Comparative Synthetic Workflow

OxadiazoleSynthesis cluster_0 1,2,4-Oxadiazole Route cluster_1 1,3,4-Oxadiazole Route Nitrile Nitrile (R-CN) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime + NH2OH Oxa124 1,2,4-Oxadiazole Amidoxime->Oxa124 + Acid / Coupling Agent (e.g., CDI, EDCI) Acid1 Carboxylic Acid (R'-COOH) Ester Ester (R-COOR) Hydrazide Hydrazide (R-CONHNH2) Ester->Hydrazide + N2H4 Oxa134 1,3,4-Oxadiazole Hydrazide->Oxa134 + Acid / POCl3 (Cyclodehydration) Acid2 Carboxylic Acid (R'-COOH)

Caption: Parallel synthetic workflows. 1,2,4-oxadiazoles proceed via amidoximes, while 1,3,4-oxadiazoles proceed via hydrazides.

Metabolic Stability & Toxicology[1]

1,2,4-Oxadiazole Liability: Reductive Ring Opening

While generally stable, 1,2,4-oxadiazoles can undergo ring opening in the presence of specific metabolic enzymes (reductases) or at extreme pH. A classic degradation pathway involves the cleavage of the weak O-N bond.

  • Mechanism: Nucleophilic attack at C5 (the most electrophilic center) or protonation of N4 followed by cleavage.

  • Case Study (BMS-708163): In the development of this

    
    -secretase inhibitor, the 1,2,4-oxadiazole ring was found to open to an aryl nitrile metabolite under basic stress conditions.
    
1,3,4-Oxadiazole Liability: Hydrolysis

1,3,4-Oxadiazoles are generally more thermally stable but can hydrolyze to diacylhydrazines in strongly acidic or basic aqueous media. However, in physiological conditions, they are often superior to esters.

Stability Ranking:

  • Amide (Most Stable)[1][2]

  • 1,3,4-Oxadiazole

  • 1,2,4-Oxadiazole

  • Ester (Least Stable)

Experimental Protocols

Protocol A: Synthesis of a 1,2,4-Oxadiazole (General Procedure)

Targeting the "Ataluren" scaffold type.

  • Amidoxime Formation:

    • Dissolve nitrile (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq).

    • Reflux for 3–6 hours (monitor by TLC).[2]

    • Concentrate in vacuo; precipitate with water to isolate the amidoxime.

  • Cyclization:

    • Dissolve the carboxylic acid (1.0 eq) in DMF.[2]

    • Add CDI (1.1 eq) and stir at RT for 1 hour to activate the acid.

    • Add the isolated amidoxime (1.0 eq).[2]

    • Heat to 100°C for 4–12 hours.

    • Workup: Dilute with ethyl acetate, wash with water/brine. Purify via column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of a 1,3,4-Oxadiazole (Dehydrative Cyclization)

Targeting the "Zibotentan" scaffold type.

  • Hydrazide Formation:

    • Reflux the starting methyl ester (1.0 eq) with hydrazine hydrate (5.0 eq) in ethanol for 4 hours.

    • Cool and filter the precipitate (hydrazide).[2]

  • Cyclization:

    • Suspend the hydrazide (1.0 eq) and the coupling carboxylic acid (1.0 eq) in POCl

      
       (5–10 volumes).
      
    • Caution: Reflux for 4–6 hours.[2] (POCl

      
       acts as both solvent and dehydrating agent).[2]
      
    • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize with NaHCO

      
       to pH 7.[2]
      
    • Filter the solid product or extract with DCM.[2]

Protocol C: Comparative Metabolic Stability Assay (Microsomal)
  • Preparation: Prepare 10 mM DMSO stocks of the 1,2,4- and 1,3,4-analogs.

  • Incubation: Incubate test compounds (1 µM final) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Expectation: If the 1,2,4-oxadiazole shows high clearance, check for ring-opened metabolites (+18 Da for hydrolysis or specific mass shifts for reduction).

Case Studies in Drug Design

Case 1: Ataluren (1,2,4-Oxadiazole)
  • Indication: Duchenne Muscular Dystrophy (DMD).[1][2][5][6][7][8]

  • Role: The 1,2,4-oxadiazole core acts as a planar linker that mimics the peptide bond, allowing the molecule to bind to the ribosome and promote read-through of premature stop codons.

  • Selection Logic: The 1,2,4-isomer provided the necessary lipophilicity to cross cell membranes while maintaining a specific electrostatic profile required for ribosomal interaction.

Case 2: Raltegravir (1,3,4-Oxadiazole)
  • Indication: HIV Integrase Inhibitor.[2][3][9][10]

  • Role: The 1,3,4-oxadiazole ring (specifically a 5-methyl-1,3,4-oxadiazole) is attached to the pyrimidone core.[1]

  • Selection Logic: This moiety serves as a metabolically stable, electron-deficient heteroaromatic system that participates in metal chelation (Mg2+ in the active site) and improves water solubility compared to a phenyl or 1,2,4-oxadiazole analog.

References

  • Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link[1][2]

  • Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009. Link

  • BMS-708163 Stability Study: "Degradation kinetics and mechanism of an oxadiazole derivative." Journal of Pharmaceutical Sciences, 2012. Link

  • Ataluren Structure & Discovery: "PTC124 targets genetic disorders caused by nonsense mutations."[2] Nature, 2007. Link[1][2]

  • Raltegravir Discovery: "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 2008. Link[1][2]

Sources

Safety Operating Guide

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols for the safe containment and disposal of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine .

This procedure is designed for Senior Research Personnel and EHS Officers . It moves beyond generic "organic waste" instructions to address the specific stability profile of the 1,2,4-oxadiazole core and the reactivity of the primary aliphatic amine.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the dual-hazard nature of this molecule. It is not merely an organic base; it is a nitrogen-rich heterocycle.

Feature Chemical Implication Disposal Consequence
Primary Amine Basic (pKa ~9-10), NucleophilicIncompatible with Acids & Acylating Agents. Mixing with strong acids generates significant heat (exothermic), which can compromise the thermal stability of the oxadiazole ring.
1,2,4-Oxadiazole Core High Nitrogen Content, Potentially EnergeticThermal Sensitivity. While the tert-butyl group provides steric stabilization, the oxadiazole ring is inherently less stable than simple aromatics. Avoid exposure to temperatures >50°C during waste consolidation.
Tert-Butyl Group Lipophilic / Steric BulkSolubility. The compound is likely soluble in chlorinated solvents (DCM) or alcohols, but less soluble in neutral water. It belongs in the Organic Solvent waste stream, not aqueous.

Waste Segregation Strategy (The "Kill" Step)

CRITICAL WARNING: Do NOT attempt to neutralize this amine with concentrated acids (HCl, H₂SO₄) in the waste container. The resulting exotherm can trigger a runaway decomposition of the oxadiazole ring.

Segregation Logic

This compound must be isolated from:

  • Oxidizers: (Peroxides, Nitrates)

    
     Risk of hypergolic ignition.
    
  • Acids:

    
     Risk of uncontrolled exotherm.
    
  • Aldehydes/Ketones:

    
     Risk of polymerization/Schiff base formation (low hazard, but alters waste profile).
    
Visual Decision Tree: Waste Stream Selection

Use the following logic to determine the correct waste drum for this compound.

WasteSegregation Start Waste: this compound CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Pure Compound Liquid Solution / Mother Liquor CheckState->Liquid Dissolved SolidBin Solid Hazardous Waste (Label: Toxic, Irritant) Solid->SolidBin Double Bag & Tag CheckSolvent Primary Solvent? Liquid->CheckSolvent halogenated Halogenated (DCM, Chloroform) CheckSolvent->halogenated Contains >1% Halogens nonhalo Non-Halogenated (MeOH, EtOAc) CheckSolvent->nonhalo Flammable Solvents HaloBin Halogenated Organic Waste (Segregate from Acids) halogenated->HaloBin NonHaloBin Non-Halogenated Organic Waste (Segregate from Acids) nonhalo->NonHaloBin

Figure 1: Decision logic for segregating oxadiazole amine waste streams to prevent incompatibility incidents.

Disposal Workflow: Step-by-Step

Phase 1: Bench-Level Preparation
  • Quenching (Only if reactive impurities are present): If the amine was used as a reagent and excess remains, do not quench. Dispose of it as raw material. If it is part of a reaction mixture with active electrophiles (e.g., acid chlorides), ensure the electrophiles are quenched with methanol before adding the amine to the waste container.

  • Labeling:

    • Attach a hazardous waste tag immediately.[1][2]

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Oxadiazole Amine."

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable" (if in solvent).

    • Special Note: Write "BASIC ORGANIC" on the tag to alert technicians to the pH.

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Amine bases can etch certain lower-grade plastics over time, and amber glass protects the oxadiazole ring from UV-degradation which could form unstable byproducts.

  • Headspace: Leave at least 10% headspace. Nitrogen-containing heterocycles can off-gas slowly if decomposition begins.

Phase 3: Final Disposal (EHS/Contractor)
  • Method: High-Temperature Incineration.

    • Mechanism:[3][4] The waste must be incinerated at temperatures >1000°C with a secondary combustion chamber.

    • Scrubbing: The facility must be equipped with wet scrubbers to capture Nitrogen Oxides (NOₓ) generated by the oxadiazole and amine nitrogens [1].

  • RCRA Classification (USA):

    • If pure: Likely not P- or U-listed specifically.

    • If in solvent: D001 (Ignitable).

    • If toxic characteristics apply: D003 (Reactivity) is unlikely unless the specific oxadiazole derivative is proven explosive, but treat as Characteristic Hazardous Waste .

Emergency Procedures: Spill Response

If a spill occurs, the primary risk is inhalation of amine vapors and skin contact .

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Threat PPE 2. Don PPE (Nitrile + Resp if powder) Assess->PPE Contain 3. Containment (Vermiculite/Sand) PPE->Contain Clean 4. Absorption (Do NOT use paper towels) Contain->Clean Neutralize 5. Surface Decon (Weak Citric Acid wipe) Clean->Neutralize

Figure 2: Operational workflow for containing amine spills.

Critical Tactic: Do NOT use paper towels or sawdust to absorb the neat liquid amine. Amines are basic and can catalyze the oxidation of cellulose (paper/wood), leading to a fire hazard in the waste bin.

  • Correct Absorbent: Vermiculite, diatomaceous earth, or clay-based kitty litter.

  • Surface Decontamination: After absorbing the bulk material, wipe the surface with a dilute (1-5%) Citric Acid solution to neutralize residual amine, followed by a water rinse [2].

References

  • BenchChem. (2025). Proper Disposal of 1,2,4-oxadiazole derivatives: A Guide for Laboratory Professionals. Retrieved from

  • Vanderbilt University EHS. (2025). Laboratory Guide for Managing Chemical Waste: Organic Amines. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Organic Amines and Heterocycles. Retrieved from

  • PubChem. (2025). Compound Summary: this compound. Retrieved from

Sources

Personal protective equipment for handling 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Class: Heterocyclic Primary Amine / 1,2,4-Oxadiazole Derivative Primary Risks: Chemical Burns (Corrosive), Acute Toxicity, Thermal Sensitivity.

Handling 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine requires a dual-threat safety approach. You are managing the caustic nature of a primary alkyl amine alongside the potential energetic instability inherent to the 1,2,4-oxadiazole ring system. While the tert-butyl group provides steric stabilization, the nitrogen-rich core dictates that this compound be treated as a potential energetic material until Differential Scanning Calorimetry (DSC) data proves otherwise.

Critical Hazard Profile (Read-Across Methodology)
  • Skin/Eye: High probability of Skin Corrosion (Category 1B) or severe Irritation (Category 2) due to the basic ethan-1-amine tail [1].

  • Inhalation: Mucous membrane destruction; potential for respiratory sensitization.

  • Thermal Stability: 1,2,4-Oxadiazoles can exhibit exothermic decomposition. Avoid heating above 100°C without prior thermal screening [2].

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The lipophilic tert-butyl group enhances skin permeation, while the amine functionality attacks protein structures.

Eye & Face Protection
ComponentSpecificationRationale
Primary Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate. The amine is likely a liquid or low-melting solid; vapors and splashes can bypass side-shields, causing irreversible corneal opacity.
Secondary Face Shield (8-inch, Polycarbonate)Required during synthesis scale-up (>5g) or when transferring volumes >10 mL. Protects face/neck from exothermic "runaway" splashes.
Hand Protection (Glove Selection)

Protocol: Double-gloving is mandatory.

  • Inner Layer: Nitrile (4 mil / 0.1 mm). Acts as a dexterity layer.[1]

  • Outer Layer: High-Breakthrough Nitrile (minimum 8 mil / 0.2 mm) or Laminate (Silver Shield/4H) .

    • Why? Amines can degrade standard latex and thin nitrile rapidly. Laminate gloves offer >480 min breakthrough time for broad-spectrum amines [3].

  • Technique: Inspect for pinholes by air-inflation before donning. Change outer gloves immediately upon splash; change inner gloves every 2 hours.

Body & Respiratory Protection[1][2][3][4][5]
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends (polyester) which can melt into skin during an exothermic flash fire.

  • Respiratory:

    • Primary: All handling must occur inside a certified Chemical Fume Hood.

    • Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Acid/Ammonia/Amine). The "K" designation is critical for ammonia/amine derivatives.

Risk-Based Handling Workflow

The following diagram outlines the decision logic for handling this compound, integrating thermal stability checks.

HandlingWorkflow Start Start: Receive Compound Inspect 1. Inspect Container (Crystals vs. Liquid?) Start->Inspect ScaleCheck 2. Check Scale Inspect->ScaleCheck SmallScale < 100 mg (Screening) ScaleCheck->SmallScale LargeScale > 100 mg (Synthesis/Purification) ScaleCheck->LargeScale PPE_Standard Standard PPE: Nitrile Double Glove + Goggles SmallScale->PPE_Standard DSC 3. Thermal Analysis (DSC) (Check Onset Temp) LargeScale->DSC Mandatory Safety Stop PPE_Enhanced Enhanced PPE: Laminate Gloves + Face Shield + Blast Shield DSC->PPE_Enhanced Stable < 100°C Waste 5. Disposal (High Nitrogen Stream) DSC->Waste Unstable/High Exotherm HoodWork 4. Execute in Fume Hood (Sash at 18 inches) PPE_Standard->HoodWork PPE_Enhanced->HoodWork HoodWork->Waste

Figure 1: Decision logic for handling 1,2,4-oxadiazole amines. Note the mandatory DSC check for larger scales due to potential ring instability.

Operational Protocols

A. Storage and Stability[4]
  • Temperature: Store at 2–8°C . While the tert-butyl group adds stability, keeping the amine cold reduces vapor pressure and degradation rates.

  • Atmosphere: Store under Argon or Nitrogen . Amines readily absorb CO₂ from the air to form carbamate salts, altering stoichiometry and purity.

  • Segregation: Keep strictly separate from oxidizing agents (peroxides, nitrates) and strong acids . The reaction with acids is highly exothermic; reaction with oxidizers can trigger ring cleavage or combustion.

B. Weighing and Transfer
  • Static Control: 1,2,4-oxadiazoles can be static-sensitive. Use an ionizing fan or antistatic gun on the weigh boat before transfer.

  • Containment: Weigh inside the fume hood. If the balance is external, tare the vial, move to the hood to add the compound, cap tightly, and return to the balance. Never transport the open solid/liquid across the lab bench.

  • Solvent Choice: Dissolve in non-halogenated solvents (e.g., Methanol, THF) if possible. Avoid DCM if amine alkylation is not intended, as secondary reactions can occur over time.

C. Reaction Setup (The "Exotherm Check")
  • Causality: The primary amine is a nucleophile; the oxadiazole is an electron-withdrawing heterocycle.

  • Protocol: When adding this reagent to an electrophile (e.g., acid chloride, isocyanate):

    • Cool the reaction vessel to 0°C.

    • Add the amine dropwise.

    • Monitor internal temperature. A spike >10°C indicates a risk of thermal runaway.

Emergency Response & Disposal

Spill Cleanup (In Fume Hood)
  • Evacuate the immediate area if the spill is >50 mL.

  • Don PPE: Goggles, Face Shield, Laminate Gloves.

  • Neutralize: Do not use water immediately (amines are basic). Cover the spill with a Dry Sand/Soda Ash mixture or a commercial Amphoteric Absorbent .

  • Collect: Scoop into a waste container labeled "Basic Organic Waste - High Nitrogen."

First Aid (Self-Validating Steps)
  • Skin Contact: Immediate flush with water for 15 minutes .[1][2][3][4][5][6] Validation: Do not stop until the "soapy" feeling (saponification of skin lipids) is entirely gone.

  • Eye Contact: Flush for 15 minutes. Critical: Physically hold eyelids open to ensure irrigation of the fornix.

Disposal[1][6][7][8][9][10][11]
  • Classification: Hazardous Chemical Waste.

  • Method: Incineration is the only acceptable method.

  • Warning: Clearly label the waste tag with "Contains 1,2,4-Oxadiazole - Potential Energetic." This alerts waste handlers to avoid compacting or subjecting the drum to mechanical shock [4].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

  • Pace, A., & Buscemi, S. (2018).Thermal stability and rearrangement of 1,2,4-oxadiazoles. Advances in Heterocyclic Chemistry. (Contextual grounding on ring stability).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.